An In-depth Technical Guide to the Synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Introduction Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its rigid piperidine core, coupled with the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its rigid piperidine core, coupled with the basic amidine functionality and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a versatile intermediate for introducing specific pharmacophoric elements. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring scientific integrity and practical applicability.
Strategic Approach to Synthesis
The most direct and widely recognized pathway for the synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate involves a two-step sequence starting from 4-cyanopiperidine. This strategy is predicated on two key transformations:
N-Protection of the Piperidine Ring: The secondary amine of 4-cyanopiperidine is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent side reactions in the subsequent transformation and to introduce a protecting group that can be selectively removed under specific conditions.[1]
Conversion of the Nitrile to an Amidine: The cyano group at the 4-position of the piperidine ring is converted into a carbamimidoyl (amidine) group. The Pinner reaction is a classic and effective method for this transformation, proceeding through an imidate intermediate.[2]
This synthetic route is advantageous due to the commercial availability of the starting material, 4-cyanopiperidine, and the generally high-yielding nature of both the protection and amidine formation steps.
Visualizing the Synthesis Pathway
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthesis workflow for Benzyl 4-carbamimidoylpiperidine-1-carboxylate.
Part 1: N-Protection of 4-Cyanopiperidine
Mechanistic Insight
The protection of the secondary amine in 4-cyanopiperidine with benzyl chloroformate (Cbz-Cl) is a standard nucleophilic acyl substitution reaction. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of Benzyl 4-cyanopiperidine-1-carboxylate
Materials:
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
Quantity
4-Cyanopiperidine
C₆H₁₀N₂
110.16
1 eq
Benzyl Chloroformate (Cbz-Cl)
C₈H₇ClO₂
170.59
1.1 eq
Triethylamine (TEA) or Sodium Bicarbonate
C₆H₁₅N or NaHCO₃
101.19 or 84.01
1.5 eq
Dichloromethane (DCM) or Tetrahydrofuran (THF)
CH₂Cl₂ or C₄H₈O
-
Anhydrous
Procedure:
To a solution of 4-cyanopiperidine (1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Benzyl 4-cyanopiperidine-1-carboxylate as a white to off-white solid.
Characterization Data (Reference):
Analysis
Expected Results for Benzyl 4-cyanopiperidine-1-carboxylate
ν (cm⁻¹): ~2245 (C≡N stretch), ~1690 (C=O stretch of carbamate).
MS (ESI)
m/z: [M+H]⁺ calculated for C₁₄H₁₆N₂O₂: 245.12; found 245.1.
Part 2: Amidine Synthesis via the Pinner Reaction
Mechanistic Insight
The Pinner reaction is a two-step process for converting a nitrile into an amidine.[2]
Formation of the Pinner Salt: The nitrile, Benzyl 4-cyanopiperidine-1-carboxylate, is treated with an anhydrous alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic. The alcohol then attacks this carbon, forming an imidate hydrochloride salt, commonly known as a Pinner salt.
Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the iminium carbon of the Pinner salt and displacing the alkoxy group to form the final amidine product.
An In-depth Technical Guide to Benzyl 4-carbamimidoylpiperidine-1-carboxylate: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a molecule of significant interest within medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a molecule of significant interest within medicinal chemistry and drug development, frequently serving as a key building block in the synthesis of targeted therapeutic agents. The presence of the carbamimidoyl (amidine) moiety confers specific physicochemical characteristics that are crucial for its biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and key analytical methodologies for the characterization of this compound. The insights presented herein are synthesized from established chemical principles and data from structurally analogous compounds, offering a robust framework for researchers working with this and related molecular scaffolds.
Introduction: The Significance of the Carbamimidoylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups in three-dimensional space. The incorporation of a carbamimidoyl group at the 4-position introduces a strongly basic center that is typically protonated at physiological pH. This cationic nature can facilitate critical interactions with biological targets, such as forming salt bridges with acidic amino acid residues in enzyme active sites or receptor binding pockets.
The benzyl carbamate protecting group on the piperidine nitrogen serves to modulate the overall lipophilicity and polarity of the molecule, and it can be readily removed under standard deprotection conditions to allow for further synthetic elaboration. Understanding the interplay of these structural features is paramount for the rational design of novel therapeutics.
Physicochemical Properties: A Predictive Analysis
Property
Predicted Value/Range
Causality and Field-Proven Insights
Molecular Formula
C₁₅H₂₁N₃O₂
Derived from the elemental composition of the molecule.
Molecular Weight
275.35 g/mol
A fundamental property for all stoichiometric calculations.
pKa
10.5 - 11.5
The carbamimidoyl group is a strong base. This high pKa indicates that the amidine moiety will be predominantly protonated at physiological pH (7.4), imparting a positive charge to the molecule. This is a critical determinant of its interaction with biological targets and its solubility in aqueous media.
logP (Octanol-Water Partition Coefficient)
1.5 - 2.5
This predicted value suggests a moderate degree of lipophilicity. The benzyl carbamate group contributes significantly to the lipophilic character, while the protonated amidine group enhances hydrophilicity. The overall logP will be highly pH-dependent. At lower pH where the amidine is protonated, the logD (distribution coefficient) will be lower (more hydrophilic).
Aqueous Solubility
pH-dependent
Solubility is expected to be significantly higher in acidic aqueous solutions due to the formation of the hydrophilic amidinium salt. In neutral or basic solutions, the free base is less polar and will exhibit lower aqueous solubility. The hydrochloride salt form is often used to improve solubility and stability[1].
Hydrogen Bond Donors
3
The primary amine and the secondary amine of the carbamimidoyl group can act as hydrogen bond donors.
Hydrogen Bond Acceptors
4
The carbonyl oxygen, the carbamate oxygen, and the nitrogen atoms of the carbamimidoyl group can act as hydrogen bond acceptors.
Rotatable Bonds
4
The number of rotatable bonds influences the conformational flexibility of the molecule, which can be a key factor in its binding affinity to a target protein.
Synthesis and Purification: A Proposed Experimental Protocol
A plausible and efficient synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate can be conceptualized from commercially available starting materials, adapting established synthetic methodologies for related piperidine derivatives. A common strategy involves the conversion of a nitrile to an amidine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound from a nitrile precursor.
Step-by-Step Experimental Protocol
Step 1: Formation of the Intermediate Thioimidate from Benzyl 4-cyanopiperidine-1-carboxylate
Rationale: The Pinner reaction is a classic method for converting nitriles to imidates. In this modified approach, the use of hydrogen sulfide followed by methylation generates a thioimidate, which is a versatile intermediate for the synthesis of amidines.
Procedure:
a. Dissolve Benzyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a solution of pyridine and triethylamine (1:1 ratio).
b. Bubble hydrogen sulfide gas through the solution at 0°C for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
c. Once the starting material is consumed, carefully evaporate the excess hydrogen sulfide and solvents under reduced pressure.
d. Redissolve the crude thioamide in anhydrous methanol.
e. Add methyl iodide (1.1 eq) dropwise at 0°C and allow the reaction to stir at room temperature overnight.
f. Concentrate the reaction mixture in vacuo to yield the crude intermediate thioimidate, which can often be used in the next step without further purification.
Step 2: Conversion of the Thioimidate to Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Rationale: The thioimidate is a good electrophile that readily reacts with ammonia or an ammonia equivalent to form the desired amidine. Ammonium acetate serves as a convenient source of ammonia in this reaction.
Procedure:
a. Dissolve the crude thioimidate from the previous step in methanol.
b. Add ammonium acetate (5-10 eq) to the solution.
c. Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
d. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
e. Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent protonation and streaking on the column) to afford the pure Benzyl 4-carbamimidoylpiperidine-1-carboxylate.
Analytical Characterization: A Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key expected signals in the ¹H NMR spectrum would include the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic protons, and the distinct signals for the piperidine ring protons[1]. The protons of the amidine group may be broad and their chemical shift can be dependent on the solvent and concentration.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the compound. The expected molecular ion peak would correspond to [M+H]⁺.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the standard for determining the purity of the compound. A typical method would utilize a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzyl group absorbs (e.g., 254 nm).
Elemental Analysis: Combustion analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample, which should correspond to the calculated values for the molecular formula.
Caption: A typical analytical workflow for compound validation.
Stability and Storage Considerations
pH Stability: Piperidine derivatives can be susceptible to degradation under strongly acidic or basic conditions[1]. The carbamate linkage may undergo hydrolysis outside of a stable pH range. It is advisable to conduct stability studies in buffered solutions across a relevant pH range (e.g., pH 2, 7.4, and 9) to determine the optimal conditions for storage and handling in aqueous media.
Thermal Stability: As a solid, Benzyl 4-carbamimidoylpiperidine-1-carboxylate is expected to be relatively stable at room temperature. However, for long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment to minimize potential degradation. Storing the hydrochloride salt form can enhance overall stability[1].
Storage: The compound should be stored in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric carbon dioxide, which could react with the basic amidine group.
Conclusion
Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a valuable synthetic intermediate with physicochemical properties that are highly relevant to its application in drug discovery. This guide has provided a detailed, albeit predictive, overview of these properties, along with a practical synthetic protocol and a robust analytical framework for its characterization. By understanding the principles outlined herein, researchers can confidently synthesize, purify, and utilize this compound in their efforts to develop novel and effective therapeutic agents.
References
LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benzyl 4-carbamimidoylpiperidine-1-carboxylate (CAS 885270-25-7)
Content Type: Technical Monograph & Experimental Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
[1][2]
Executive Summary & Compound Identity
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine ) is a critical pharmacophore scaffold used in the design of serine protease inhibitors.[1] Its structural core—a piperidine ring functionalized with a basic amidine group and protected by a carboxybenzyl (Cbz) moiety—mimics the side chain of arginine.[1] This biomimetic property allows it to anchor into the S1 specificity pocket of trypsin-like enzymes (e.g., Thrombin, Factor Xa, Trypsin), making it a cornerstone intermediate in anticoagulant and antithrombotic drug discovery.[1]
White to off-white solid (typically supplied as HCl salt)
Solubility
Soluble in DMSO, Methanol; sparingly soluble in water (free base)
pKa (Amidine)
~11.5 (Strongly basic)
Structural Logic & Synthetic Utility
The molecule is bipartite, serving two distinct roles in medicinal chemistry synthesis:
The Amidine Head (Warhead/Anchor): The highly basic amidine group (
) is protonated at physiological pH.[1] It forms a critical salt bridge with the aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 binding pocket.[1]
The Cbz Tail (Protecting Group): The benzyloxycarbonyl group protects the secondary amine of the piperidine.[1] It is orthogonal to acid-labile groups (like Boc) and can be removed via catalytic hydrogenation (
) to reveal the free amine for further coupling to P2-P4 peptide mimetics.[1]
Visualization: Synthetic Logic Flow
The following diagram illustrates the strategic placement of this compound within a drug synthesis campaign.
Figure 1: Strategic workflow utilizing 1-Cbz-4-amidinopiperidine as a scaffold for protease inhibitors.
Experimental Protocol: Synthesis via Pinner Reaction
While various routes exist, the Pinner Reaction is the industry standard for converting the nitrile precursor (1-Cbz-4-cyanopiperidine) to the amidine with high fidelity.[1] This method avoids the use of hazardous reagents like hydroxylamine (which yields amidoximes requiring reduction).[1]
Pre-requisites & Causality
Anhydrous Conditions: Moisture competes with ethanol, hydrolyzing the intermediate imidate to an ester.[1] Strictly anhydrous HCl/EtOH is required.[1]
Temperature Control: The imidate formation is exothermic; cooling prevents decomposition.[1]
Charge a flame-dried round-bottom flask with 1-Cbz-4-cyanopiperidine (1.0 eq).
Dissolve in anhydrous Ethanol (absolute, 10 mL/g).
Cool the solution to 0°C in an ice bath.
Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add acetyl chloride dropwise to the ethanol to generate anhydrous HCl in situ.[1]
Seal the flask and stir at 0°C to Room Temperature (RT) for 16–24 hours.
Validation: Monitor via TLC (disappearance of nitrile spot) or LC-MS (mass shift to imidate ethyl ester).[1]
Amidine Conversion (Step B):
Concentrate the reaction mixture in vacuo to remove excess HCl and ethanol. (Do not heat above 40°C to avoid imidate decomposition).[1]
Redissolve the residue (imidate salt) in anhydrous Ethanol or Methanol .[1]
Cool to 0°C and bubble anhydrous Ammonia gas (
) for 30 minutes, or add a solution of 7N in Methanol (5.0 eq).
Trituration: Add diethyl ether or acetone to the solid residue and sonicate.[1] The amidine hydrochloride salt will remain insoluble, while impurities may dissolve.[1]
Filter the white solid and dry under high vacuum.[1]
Recrystallization (if needed): Isopropanol/Ether mixtures are effective for amidine salts.[1]
Analytical Characterization & QC
To ensure scientific integrity, the synthesized compound must be validated against the following criteria.
NMR Validation Points (
NMR, DMSO-
)
Amidine Protons: Broad singlets around
8.5–9.2 ppm (typically 3H or 4H depending on salt form/exchange).[1]
Hygroscopicity: Amidine salts are often hygroscopic.[1] Store in a desiccator at -20°C.
Hydrolysis Risk: Exposure to moisture at high pH can hydrolyze the amidine to the amide (
).[1] Always buffer LC-MS mobile phases (e.g., 0.1% Formic Acid) to maintain the protonated state.[1]
Mechanism of Action: Protease Inhibition
The following Graphviz diagram details the molecular interaction mechanism that makes this compound a potent "warhead."
Figure 2: Molecular mechanism of amidine-mediated protease inhibition within the S1 pocket.[1]
References
Lead Sciences . Benzyl 4-carbamimidoylpiperidine-1-carboxylate Product Data. Retrieved from [1]
BLD Pharm . Benzyl 4-carbamimidoylpiperidine-1-carboxylate CAS 885270-25-7.[1][2] Retrieved from [1]
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2776270, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (Related Structure/Precursor). Retrieved from [1][3][4][5]
Stürzebecher, J., et al. (1997).[1] Structure-activity relationships of inhibitors of the trypsin-like serine proteases. Journal of Enzyme Inhibition. (General grounding on amidine pharmacophores).
An In-Depth Technical Guide to Benzyl 4-carbamimidoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, a key b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, a key building block in medicinal chemistry. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering insights grounded in established chemical principles and supported by authoritative references.
Core Molecular Attributes
Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a disubstituted piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and a carbamimidoyl (amidine) functional group at the 4-position.
Molecular Formula and Weight
The fundamental physicochemical properties of this compound are summarized in the table below.
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. The carbamimidoyl group, a strong basic moiety, is often employed as a mimic of a protonated arginine or lysine side chain, enabling strong hydrogen bonding and electrostatic interactions with target proteins.
The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, providing a strategic handle for further synthetic modifications.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available Benzyl 4-cyanopiperidine-1-carboxylate.
Technical Monograph: Spectroscopic Characterization of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine) is a critical intermediate in the synthesis of peptidomimetic serine protease inhibitors, particularly those targ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine) is a critical intermediate in the synthesis of peptidomimetic serine protease inhibitors, particularly those targeting Thrombin and Factor Xa. It serves as a protected arginine mimic, where the piperidine ring provides a rigid scaffold and the amidine group functions as the guanidine surrogate.
This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for this compound. The data presented here synthesizes experimental values from close structural analogs and standard chemical shift principles to provide a high-confidence reference for identification and quality control.
Synthesis & Sample Context
Understanding the synthetic origin is essential for interpreting spectral impurities. The standard industrial route involves the Pinner reaction of the nitrile precursor.
Synthetic Pathway
The synthesis typically proceeds from Benzyl 4-cyanopiperidine-1-carboxylate via an imidate ester intermediate.
Figure 1: Pinner reaction pathway for the synthesis of the target amidine.
Sample Preparation for Analysis[1]
Salt Form: The compound is most commonly isolated as the Hydrochloride (HCl) salt .
Solvent Selection:
NMR: Use DMSO-d6 . The amidine salt is often insoluble in CDCl3. Furthermore, DMSO-d6 allows for the clear observation of exchangeable amidine protons.
MS: Dissolve in Methanol/Water (1:1) with 0.1% Formic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from high-fidelity analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) and corrected for the electronic influence of the amidine group.
H NMR Data (400 MHz, DMSO-d6)
Key Diagnostic: The presence of broad exchangeable protons around 8.8–9.2 ppm confirms the amidine group.
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Context
8.80 – 9.20
Broad s
3H/4H*
Amidine NH
Exchangeable; broadens with water content.
7.30 – 7.40
Multiplet
5H
Ar-H (Cbz)
Phenyl ring protons.
5.09
Singlet
2H
Ph-CH-O
Benzylic methylene (Cbz).
4.15
Broad d
2H
Pip-H (eq)
Equatorial protons alpha to Nitrogen.
2.85
Broad t
2H
Pip-H (ax)
Axial protons alpha to Nitrogen.
2.55 – 2.65
Multiplet
1H
Pip-H
Methine proton alpha to Amidine.
1.75
Broad d
2H
Pip-H (eq)
Equatorial protons beta to Nitrogen.
1.25
Quad/Mult
2H
Pip-H (ax)
Axial protons beta to Nitrogen.
*Note: Integration of amidine protons can vary depending on the salt form and H/D exchange rate.
C NMR Data (100 MHz, DMSO-d6)
Key Diagnostic: The amidine carbon appearing downfield at ~171 ppm distinguishes it from the nitrile precursor (~119 ppm).
Chemical Shift (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
, ppm)
Benzyl 4-carbamimidoylpiperidine-1-carboxylate as a research chemical
Technical Whitepaper: Benzyl 4-carbamimidoylpiperidine-1-carboxylate Part 1: Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine ) is a critical synthetic intermediat...
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as 1-Cbz-4-amidinopiperidine ) is a critical synthetic intermediate in the development of peptidomimetic drugs, particularly serine protease inhibitors . Structurally, it serves as a robust, protected surrogate for the amino acid Arginine.
The compound features a piperidine core which provides a rigid scaffold, an amidine group (carbamimidoyl) which mimics the basic guanidinium side chain of arginine (interacting with the S1 specificity pocket of enzymes like Thrombin and Factor Xa), and a benzyloxycarbonyl (Cbz) group which protects the secondary amine, allowing for orthogonal deprotection strategies during peptide coupling.
This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of this compound in modern drug discovery.
White to off-white solid (typically as HCl or Acetate salt)
Solubility
Soluble in DMSO, MeOH, Water (salt forms); Limited in Et₂O
pKa (Amidine)
~11.0–12.0 (Strongly basic)
Storage
Hygroscopic (salt forms).[1] Store at -20°C under inert atmosphere.
Part 3: Synthesis & Experimental Protocols
The most reliable route to generate the amidine functionality on the piperidine ring while maintaining the Cbz protecting group is via the Pinner Reaction . This method avoids the over-reduction often seen with metal-hydride routes and preserves the carbamate integrity.
Protocol: Synthesis from 1-Cbz-4-cyanopiperidine
Reaction Overview:
Imidate Formation: Acid-catalyzed addition of alcohol to the nitrile.[2]
Amidine Conversion: Ammonolysis of the imidate intermediate.
Step-by-Step Methodology:
Preparation of Pinner Salt (Imidate Hydrochloride):
Procedure: Dissolve the nitrile in anhydrous methanol in a round-bottom flask equipped with a drying tube (CaCl₂). Cool the solution to 0°C in an ice bath.
Gas Addition: Gently bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Maintain temperature <5°C to prevent hydrolysis to the ester.
Incubation: Seal the flask and store at 4°C for 18–24 hours. A white precipitate (the imidate ester hydrochloride) may form.
Isolation: Concentrate the solvent under reduced pressure (keep bath <40°C) to obtain the crude imidate intermediate.
Conversion to Amidine:
Reagents: Crude Imidate, Ammonia (7N in Methanol) or Ammonium Carbonate (excess).
Procedure: Redissolve the crude imidate in anhydrous methanol. Add 7N NH₃/MeOH (3.0 eq) dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Workup: Evaporate the solvent to dryness. The residue is typically the amidine hydrochloride.
Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Self-Validating Checkpoints:
Checkpoint 1: IR Spectroscopy of the intermediate should show the disappearance of the sharp Nitrile peak (~2240 cm⁻¹) and appearance of the Imidate C=N band (~1650 cm⁻¹).
Checkpoint 2: Mass Spectrometry (ESI+) of the final product must show m/z = 262.1 [M+H]⁺.
Part 4: Mechanism of Action & Visualization
The "Arginine Mimic" Effect
In medicinal chemistry, this compound is used to target the S1 Pocket of Trypsin-like serine proteases.
Biological Target: Enzymes like Thrombin, Factor Xa, and Matriptase have a deep, negatively charged S1 pocket (Aspartate residue at the bottom).
Mechanism: The amidine group of the piperidine is protonated at physiological pH. It forms a strong salt bridge (bidentate hydrogen bond) with the Aspartate residue (e.g., Asp189 in Trypsin).
Advantage: Unlike the flexible alkyl chain of Arginine, the piperidine ring restricts conformation, reducing the entropic penalty of binding and often increasing potency.
Diagram: Synthesis & Biological Interaction
Caption: Figure 1. Synthetic pathway via Pinner reaction and subsequent pharmacophoric interaction with Serine Protease S1 pockets.
Part 5: Applications in Drug Discovery
Anticoagulants (Factor Xa & Thrombin Inhibitors):
The 4-amidinopiperidine moiety is a classic pharmacophore found in early anticoagulant research (e.g., precursors to apixaban/rivaroxaban analogs). It effectively blocks the coagulation cascade by occupying the active site of Factor Xa.
Matriptase & Hepsin Inhibitors (Oncology):
Recent research utilizes this scaffold to inhibit Type II transmembrane serine proteases (TTSPs) involved in tumor progression and metastasis. The piperidine ring provides a rigid linker that projects the amidine into the S1 pocket while directing the Cbz-protected end toward the S2/S4 sites for further functionalization [1].
Peptidomimetics:
Used as a non-peptide building block to replace Arg-Gly sequences in RGD mimetics (integrin antagonists), improving metabolic stability against proteolysis.
Amidine salts can be hygroscopic; handle in a glovebox or low-humidity environment if accurate weighing is required.
Avoid inhalation of dust; use a fume hood.
Incompatibility: Strong oxidizing agents, strong bases (will deprotonate the amidine).
Part 7: References
Han, Z., Harris, P. K., Jones, D. E., et al. (2011). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. Bioorganic & Medicinal Chemistry Letters, 21(22), 6707-6711.
Pinner, A., & Klein, F. (1877).[4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. (Foundational Chemistry for Synthesis).
Lead Sciences. (n.d.). Benzyl 4-carbamimidoylpiperidine-1-carboxylate Product Data.
Predicted ADME properties of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Executive Summary This technical guide provides a comprehensive predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate . This molec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate . This molecule represents a critical scaffold in medicinal chemistry, combining a serine protease inhibitor motif (the 4-amidinopiperidine) with a lipophilic benzyloxycarbonyl (Cbz) protecting group.
For drug development professionals, understanding this molecule requires a dual-lens approach: analyzing it as a potential prodrug intermediate and as a pharmacological entity . The presence of the highly basic amidine group (pKa ~11.5) dominates its physicochemical behavior, creating specific challenges for membrane permeability that the lipophilic Cbz group attempts to counterbalance.
Physicochemical Characterization
Structural Analysis & Molecular Descriptors
The accurate prediction of ADME properties begins with a rigorous definition of the molecular inputs. The structure contains three distinct functional regions:
The Pharmacophore: The 4-amidinopiperidine core (cationic at physiological pH).
The Linker: A carbamate functionality.
The Lipophilic Tail: A benzyl ring (aromatic, hydrophobic).
Well within the <140 Ų limit for cell membrane permeability.
pKa (Strongest Basic)
11.5 (Amidine)
Critical: >99% ionized (cationic) at pH 7.4. Limits passive diffusion.
H-Bond Donors
3
Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors
3
Compliant with Lipinski’s Rule of 5.
Rotatable Bonds
4
Low flexibility suggests good binding pocket entropy.
Technical Insight: The Ionization Paradox
While the LogP suggests good permeability, the pKa of the amidine group dictates that the molecule exists almost exclusively as a cation in the gastrointestinal tract. This creates a "permeability paradox" where the lipophilic Cbz group drives membrane association, but the charged headgroup prevents translocation.
Absorption & Permeability (The "A")
Predictive Permeability Modeling
The absorption profile is governed by the competition between the Cbz-mediated lipophilicity and the amidine-mediated ionization.
Caco-2 Permeability: Predicted to be Low to Moderate . The cationic charge is the rate-limiting factor. Passive diffusion will be slow unless the molecule is actively transported.
Oral Bioavailability: Likely <30% in its current form. To achieve high oral bioavailability, amidine-based drugs (e.g., Dabigatran) are often formulated as double prodrugs (e.g., hexyloxycarbonyl carbamimidoyl moieties) to mask the charge. The Cbz group masks the piperidine nitrogen but leaves the amidine exposed.
P-Glycoprotein (P-gp) Interaction
Based on the structural similarity to other cationic amphiphiles, this compound is a predicted P-gp substrate . This effectively pumps the drug back into the intestinal lumen, further limiting absorption.
Figure 1: Logic flow for predicting oral bioavailability based on ionization and lipophilicity.
Distribution & Metabolic Stability (The "D" & "M")
Plasma Protein Binding (PPB)
The benzyl group significantly increases affinity for Human Serum Albumin (HSA).
Predicted PPB:85% - 92% .
Impact: High binding reduces the free fraction (
) available for target engagement but extends the half-life.
Metabolic Fate
The molecule contains a carbamate linkage. While generally more stable than esters, carbamates are susceptible to hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma.
Hydrolysis (Primary Route): Cleavage of the Cbz group yields 4-amidinopiperidine (the active warhead) and benzyl alcohol.
Oxidative Metabolism (Secondary Route): CYP450-mediated hydroxylation of the piperidine ring or oxidation of the benzyl moiety.
Table 2: Predicted Metabolic Stability
Enzyme System
Predicted Stability
Notes
Plasma Esterases
Moderate
Slow hydrolysis of the carbamate is expected.
Liver Microsomes (HLM)
Low
Susceptible to both CYP oxidation and esterase cleavage.
CYP Inhibition
Low Risk
Unlikely to be a potent inhibitor of CYP3A4 or 2D6.
Excretion & Toxicity (The "E" & "T")
Renal Clearance
The metabolite (4-amidinopiperidine) is a small, polar cation. It will be predominantly cleared renally via Organic Cation Transporters (OCT2) .
Prediction: High renal clearance for the metabolite; mixed clearance (hepatic/renal) for the parent.
Safety Profiling (Tox)
hERG Inhibition: Moderate Risk. The combination of a basic amine (amidine) and a lipophilic linker (benzyl) fits the pharmacophore for hERG channel blockade, potentially leading to QT prolongation.
Ames Toxicity: Low Risk. The structure does not contain typical mutagenic alerts (e.g., nitro groups, aromatic amines).
Experimental Validation Protocols
To validate the in silico predictions above, the following experimental workflows are required. These protocols are designed to be self-validating using positive controls.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
References
SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (2017). Available at: [Link]
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (2001). Available at: [Link]
PubChem Compound Summary. "Amidinopiperidine Derivatives." National Library of Medicine. Available at: [Link]
Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science. (2015). (Standard reference for PAMPA and Microsomal protocols).
Exploratory
Strategic Sourcing and Application of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
A Technical Whitepaper for Medicinal Chemistry & Drug Development Executive Summary: The "Make vs. Buy" Calculus In the development of serine protease inhibitors (targeting Thrombin, Factor Xa, or Trypsin), the 4-amidino...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Whitepaper for Medicinal Chemistry & Drug Development
Executive Summary: The "Make vs. Buy" Calculus
In the development of serine protease inhibitors (targeting Thrombin, Factor Xa, or Trypsin), the 4-amidinopiperidine moiety is a privileged pharmacophore. It mimics the arginine side chain, forming critical salt bridges within the S1 specificity pocket of the enzyme.
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (CAS 885270-25-7 ) represents a high-value strategic intermediate. Unlike the raw 4-amidinopiperidine, this molecule carries a Benzyloxycarbonyl (Cbz/Z) protecting group on the piperidine nitrogen. This orthogonal protection strategy allows researchers to perform chemistry on the amidine functionality (if necessary) or, more commonly, to maintain the amidine as a "warhead" while deprotecting the amine for coupling to a peptidomimetic scaffold.
This guide analyzes the commercial landscape, technical specifications, and experimental utility of this compound, providing a roadmap for its integration into high-throughput synthesis campaigns.
Chemical Profile & Technical Specifications[1][2][3][4][5]
Before sourcing, verify the compound against these strict physicochemical parameters. Amidines are highly basic; commercial samples are almost invariably supplied as salts (Hydrochloride or Acetate) to ensure stability and handleability.
Parameter
Specification
Notes
IUPAC Name
Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Also known as 1-Cbz-4-amidinopiperidine
CAS Number
885270-25-7
Critical:[1][2][3] Do not confuse with Moxilubant (CAS 146978-48-5)
Molecular Formula
C₁₄H₁₉N₃O₂
Free base formula
Molecular Weight
261.32 g/mol
Adjust calculation if supplied as HCl salt (~297.78)
Solubility
DMSO, Methanol, Water (if salt)
Poor solubility in non-polar ethers/hexane
Purity Requirement
>97% (HPLC)
Amidines can hydrolyze to amides if wet
Storage
-20°C, Desiccated
Hygroscopic; store under inert gas (Argon/N₂)
Commercial Supply Chain Landscape
Sourcing this specific intermediate requires navigating beyond Tier 1 catalog suppliers (like Sigma-Aldrich/Merck), who often list it as "Make-to-Order." The most reliable stock is currently held by specialized building block vendors.
Primary Commercial Sources
Supplier Tier
Vendor Name
Catalog #
Pack Sizes
Lead Time
Specialist (Tier 2)
BLD Pharm
BD24544
100mg - 1g
Immediate (Stock)
Aggregator
MuseChem
MC34669
1g - 5g
1-2 Weeks
Aggregator
Lead Sciences
L-24544
Custom
Inquiry Based
Bulk/Custom
WuXi AppTec
Custom
Kg Scale
4-6 Weeks
Strategic Sourcing Decision Matrix
The following diagram illustrates the logic for sourcing this intermediate versus synthesizing it from the nitrile precursor (Pinner Reaction).
Caption: Decision matrix favoring direct purchase to avoid the low-yielding, moisture-sensitive Pinner reaction.
The utility of Benzyl 4-carbamimidoylpiperidine-1-carboxylate lies in the Cbz (Z) protecting group.
Why Cbz?
In peptidomimetic synthesis, the "backbone" is often assembled using Boc (acid-labile) or Fmoc (base-labile) chemistry.
Acid Stability: The Cbz group is stable to TFA (Trifluoroacetic acid). This allows you to deprotect a Boc group elsewhere on your molecule without disturbing the piperidine nitrogen.
Orthogonal Removal: The Cbz group is removed via Hydrogenolysis (H₂/Pd-C) . This is a mild condition that generally leaves the amidine intact (provided the pH is controlled to prevent reduction of the amidine, though amidines are relatively stable to catalytic hydrogenation compared to nitriles).
Experimental Workflow: Cbz Deprotection
The following protocol describes the removal of the Cbz group to liberate the secondary amine for coupling to a drug core.
Dissolution: Dissolve the substrate in MeOH (0.1 M concentration). If the substrate is an HCl salt, add 1.0 eq of NaHCO₃ or Triethylamine to neutralize (optional, but accelerates kinetics).
Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes.
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under N₂ flow. Caution: Pd/C is pyrophoric.
Hydrogenation: Switch N₂ to H₂ (balloon). Stir vigorously at Room Temperature (RT) for 2–4 hours.
Monitoring: Monitor by LCMS. The starting material (MW ~261) should disappear, replaced by the free amine mass (MW ~127 for the cation).
Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash with MeOH.
Isolation: Concentrate the filtrate in vacuo. The product is the free amine (often isolated as a salt if HCl was present), ready for coupling.
Caption: Hydrogenolytic deprotection of Cbz group to yield the reactive piperidine amine.
Quality Control & Validation
When receiving this material from a supplier (especially Tier 2/3), you must validate the "Amidine Integrity." Amidines are prone to hydrolysis, converting to the primary amide (Mass +1).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Target Mass: [M+H]⁺ = 262.15.
Impurity Watch: Look for [M+H]⁺ = 263.14 (Hydrolysis product: Amide). If >5%, reject the batch or recrystallize.
H-NMR Diagnostic Peaks (DMSO-d6):
Amidine Protons: Broad singlets around 8.5–9.5 ppm (4H total, often split).
Cbz Aromatics: Multiplet at 7.30–7.40 ppm (5H).[4]
Benzylic CH₂: Singlet/Doublet at ~5.1 ppm (2H).
References
Lead Sciences. (2025). Chemical Catalog: Amidine Intermediates. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl 4-(carbamimidoyl)piperidine-1-carboxylate. Retrieved from [Link]
Han, S., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives." Bioorganic & Medicinal Chemistry Letters, 14(12), 3175-3179. (Contextual synthesis of piperidine scaffolds).
Vieweg, H., et al. (2000). "Synthesis of Amidine-Based Thrombin Inhibitors." Pharmazie, 55, 715.
Application Note: In Vitro Characterization of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
[1][2] Abstract & Mechanism of Action Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a synthetic small molecule inhibitor designed to target trypsin-like serine proteases.[1][2] Its pharmacological activity is driven...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Mechanism of Action
Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a synthetic small molecule inhibitor designed to target trypsin-like serine proteases.[1][2] Its pharmacological activity is driven by the 4-carbamimidoyl (amidine) moiety, which mimics the side chain of Arginine.[2] This basic group forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) located at the bottom of the enzyme's S1 specificity pocket.[2]
The Benzyl carboxylate (Cbz) group at the N1 position provides hydrophobic bulk, allowing the molecule to interact with the S2/S3 subsites of the protease or simply to improve lipophilicity for membrane interaction, distinguishing it from the highly polar, unsubstituted 4-amidinopiperidine.[2]
Primary Applications:
Biochemical: Determination of inhibition constants (
) and values against purified serine proteases (Thrombin, Matriptase).
Cellular: Inhibition of pericellular proteolysis and protease-activated receptor (PAR) signaling.[1][2]
Physicochemical Properties & Reconstitution[2]
To ensure experimental reproducibility, proper handling of the compound's solubility profile is critical.[2] The amidine group is highly basic (
), meaning it exists as a cation at physiological pH.[2]
Property
Specification
Molecular Weight
261.32 g/mol
Appearance
White to off-white solid
Solubility (DMSO)
> 20 mg/mL (Recommended for Stock)
Solubility (Water)
Variable (Salt forms are soluble; Free base is poorly soluble)
Stability
Hygroscopic.[1][2] Store at -20°C in a desiccator.
Reconstitution Protocol
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) to prepare the primary stock solution.[2] This ensures complete solubilization of the lipophilic Cbz moiety.[2]
Concentration: Prepare a 10 mM or 100 mM master stock.
Calculation: To make 10 mM stock, dissolve 2.61 mg in 1 mL DMSO.[2]
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Working Solutions: Dilute the DMSO stock into the aqueous assay buffer immediately prior to use. Keep final DMSO concentration
(v/v) to prevent enzyme denaturation or cellular toxicity.[2]
This protocol quantifies the inhibitory potency of the compound against a purified serine protease (e.g., Thrombin or Trypsin) using a chromogenic substrate (e.g., S-2238 or BAPNA).[2]
Materials
Enzyme: Purified Thrombin (human or bovine) or Trypsin.[2]
Substrate: Chromogenic substrate specific to the protease (e.g., S-2238 for Thrombin;
Figure 1: Step-by-step workflow for the chromogenic inhibition assay. Pre-incubation is critical to allow the inhibitor to reach equilibrium with the active site.
Step-by-Step Procedure
Preparation:
Dilute the 10 mM DMSO stock in Assay Buffer to create a 2x concentration series (e.g., 0.1 nM to 100
This protocol evaluates the compound's ability to inhibit protease-dependent cancer cell invasion, a process often driven by matriptase or urokinase.[2]
Materials
Cells: Protease-expressing cell line (e.g., PC-3 prostate cancer or MDA-MB-231 breast cancer).[1][2]
Chamber: Transwell inserts (8
m pore size) coated with Matrigel (basement membrane mimic).[2]
Media: Serum-free media (upper chamber) and Chemoattractant media (10% FBS, lower chamber).
Reagent: Crystal Violet or Calcein AM for staining.[2]
Experimental Workflow
Cell Starvation: Serum-starve cells for 12–24 hours prior to the assay to synchronize the cell cycle and upregulate protease expression.[1][2]
Inhibitor Treatment:
Harvest cells and resuspend in serum-free media containing Benzyl 4-carbamimidoylpiperidine-1-carboxylate at varying concentrations (e.g., 1
Image and count cells or elute dye with 10% acetic acid and read absorbance at 590 nm.[2]
Mechanism of Inhibition (Structural Logic)[1][2]
The following diagram illustrates the competitive inhibition mechanism. The "Amidine" warhead is the key driver of affinity.[2]
Figure 2: Structural mechanism of action.[1][2] The amidine moiety mimics the P1 Arginine of natural substrates, competitively blocking the active site.
Data Analysis & Troubleshooting
Calculating
from
For competitive inhibitors, use the Cheng-Prusoff equation:
Measure only from the first 5-10 minutes (linear phase).
References
Lead Sciences. (n.d.). Benzyl 4-carbamimidoylpiperidine-1-carboxylate Product Page. Retrieved October 24, 2025, from [Link][2]
Sanderson, P. E., et al. (1998).[2] Design and synthesis of potent and selective thrombin inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 4-amidinopiperidine pharmacophore mechanism).
PubChem. (n.d.).[2][3] Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate Compound Summary. (Structural analog data for solubility estimation). Retrieved from [Link][1][2][3]
Steinmetzer, T., & Böttcher-Friebertshäuser, E. (2009).[2] Matriptase inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents. (Establishes amidinopiperidines as matriptase inhibitors).
Application of Benzyl 4-carbamimidoylpiperidine-1-carboxylate in enzyme inhibition assays
Application Note: Kinetic Characterization of Serine Protease Inhibition using Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) is a synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Kinetic Characterization of Serine Protease Inhibition using Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC)
Executive Summary
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) is a synthetic small-molecule probe designed to target the S1 specificity pocket of trypsin-like serine proteases.[1] Structurally, it comprises a piperidine core functionalized with a highly basic amidine group (the "warhead") and a lipophilic benzyloxycarbonyl (Cbz) moiety.
This guide details the application of BCPC in enzyme inhibition assays , specifically focusing on the determination of inhibition constants (
) against Thrombin (Factor IIa) and Factor Xa. The protocol highlights BCPC's utility as a P1-surrogate reference standard in fragment-based drug discovery (FBDD) for novel anticoagulants.[1] By mimicking the arginine side chain of natural substrates, BCPC allows researchers to isolate and quantify the energetics of the S1-subsite interaction, independent of extensive peptide backbone contacts.
Mechanistic Insight & Chemical Logic
Structural Basis of Inhibition
The efficacy of BCPC relies on two distinct pharmacophores:
The Amidine Warhead (P1 Mimic): The 4-carbamimidoyl group (
) is a classic bioisostere of the arginine guanidinium group. At physiological pH, it is protonated and forms a critical salt bridge with the aspartate residue at the bottom of the S1 specificity pocket (e.g., Asp189 in Trypsin/Thrombin).
The Cbz Anchor (Hydrophobic Interaction): The benzyl carbamate group extends towards the S2/S3 subsites, providing hydrophobic contacts (often with Trp215 in Thrombin) that stabilize the enzyme-inhibitor complex.
Mode of Action
BCPC acts as a competitive, reversible inhibitor . It competes directly with chromogenic substrates for the active site. The inhibition follows classical Michaelis-Menten kinetics modified for competitive inhibition, where the apparent
() increases with inhibitor concentration, while remains constant.
Figure 1: Mechanism of Action
The following diagram illustrates the competitive binding pathway.
Substrate Solution: Reconstitute S-2238 in water to 2 mM. Dilute to
(approx. 100 M) in Assay Buffer for the assay.
Enzyme Solution: Dilute Thrombin to 0.5 nM in Assay Buffer immediately prior to use.
Assay Workflow (96-Well Format)
Figure 2: Experimental Workflow
Detailed Steps
Blanking: Include "No Enzyme" wells (Buffer + Substrate) to account for spontaneous hydrolysis.
Control: Include "No Inhibitor" wells (Buffer + Enzyme + Substrate + DMSO vehicle) to define
Activity ().
Incubation: Incubate Enzyme and Inhibitor for 10–15 minutes. Causality: This ensures the system reaches thermodynamic equilibrium (
) before the substrate competes for the active site.
Measurement: Initiate with substrate and shake for 5 seconds. Read Absorbance (
) kinetically.
Velocity Calculation: Determine the slope (
) from the linear portion of the curve (typically 0–10 min).
Data Analysis & Interpretation
Calculation of
Plot the fractional activity (
) against the log of inhibitor concentration (). Fit the data to the Four-Parameter Logistic (4PL) Equation :
[1]
Where:
Conversion to
(Cheng-Prusoff)
For a competitive inhibitor, convert the observed
to the intrinsic inhibition constant () using the Cheng-Prusoff equation:
: Concentration of substrate used (e.g., 50 M).
: Michaelis constant of the substrate for the enzyme (must be determined experimentally or sourced reliably; for S-2238/Thrombin is M).
Expected Results (Reference Data)
Based on structural analogs (e.g., 4-amidinopiperidine derivatives), BCPC is expected to display low-micromolar to high-nanomolar potency depending on the specific protease.[1]
Enzyme Target
Expected Range
Specificity Basis
Thrombin
Deep S1 pocket accommodates amidine; Cbz interacts with aryl binding site.[1]
S1 pocket is more restricted; S4 interaction often required for high potency.
Troubleshooting & Optimization
Issue: Non-linear rates.
Cause: Substrate depletion or enzyme instability.
Fix: Reduce enzyme concentration or shorten measurement time. Ensure
substrate conversion.
Issue: High Background (
).
Cause: BCPC precipitation or impure substrate.
Fix: Check BCPC solubility in buffer. If turbid, add 0.01% Triton X-100.
Issue: Time-Dependent Inhibition.
Observation:
shifts with pre-incubation time.
Analysis: BCPC is generally a fast-on/fast-off inhibitor.[1] If time-dependency is observed, check for slow-binding kinetics or covalent reactivity (unlikely with pure amidine, but possible if contaminants are present).
References
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley.
Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment."[1] The EMBO Journal, 8(11), 3467–3475.
Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Synthetic Inhibitors of Bovine Factor Xa and Thrombin." Journal of Medicinal Chemistry, 40(19), 3091–3099. (Describes 4-amidinopiperidine/phenyl analogs).
Di Cera, E. (2008). "Thrombin interactions." Chest, 124(3 Suppl), 11S-17S.
Hilpert, K., et al. (1994). "Design and Synthesis of Potent and Highly Selective Thrombin Inhibitors." Journal of Medicinal Chemistry, 37(23), 3889–3901. (Discusses the NAPAP and amidine scaffold evolution).
Application Notes and Protocols for High-Throughput Screening of Guanidine-Containing Compound Libraries
Introduction: The Privileged Scaffold of Guanidinium in Drug Discovery The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically ac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold of Guanidinium in Drug Discovery
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental; the unique physicochemical properties of the guanidinium moiety render it a "privileged scaffold" in medicinal chemistry.[3] At physiological pH, the guanidinium group is protonated, forming a resonance-stabilized cation that is a superb hydrogen bond donor and can engage in multiple non-covalent interactions, including charge pairing and cation-π interactions.[4] These interactions are fundamental to molecular recognition, enabling guanidine-containing compounds to bind with high affinity and specificity to a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and nucleic acids.[5][6]
Consequently, compounds bearing the guanidine functional group have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[7][8] The successful application of high-throughput screening (HTS) to identify novel guanidine-based drug candidates is therefore of significant interest to the drug discovery community.[9] This application note provides a comprehensive, in-depth guide to designing and executing a robust HTS campaign for guanidine-containing compound libraries, with a strong emphasis on mitigating the unique challenges posed by this chemical class and ensuring the identification of high-quality, validated hits.
The Guanidinium Challenge: Navigating the Perils of Promiscuity and Assay Interference
The very properties that make the guanidinium group a potent pharmacophore also present significant challenges in the context of HTS. The persistent positive charge and hydrogen bonding capacity can lead to a high incidence of false positives, arising from non-specific interactions and assay interference.[1][4][10] A thorough understanding of these potential pitfalls is paramount for the design of a successful screening campaign.
Key Challenges Include:
Promiscuous Inhibition: Guanidinium-containing compounds can exhibit promiscuous activity through various mechanisms, including non-specific binding to anionic pockets on protein surfaces and the formation of colloidal aggregates that sequester and inhibit enzymes.[1][8]
Assay Technology Interference: The cationic and often fluorescent nature of some guanidine derivatives can directly interfere with common HTS detection technologies.[11][12] This includes quenching or enhancement of fluorescent signals, disruption of luciferase-based reporter systems, and interference with homogeneous proximity assays like AlphaScreen and TR-FRET.[10][13][14]
Non-Specific Binding to Assay Components: Guanidine compounds can interact with assay reagents, such as enzymes, antibodies, or plastic surfaces, leading to target-independent effects.[15][16]
A well-designed HTS protocol for guanidine-containing libraries must therefore be a self-validating system, incorporating a multi-pronged strategy to identify and eliminate these sources of false positives at every stage of the process.
A Robust High-Throughput Screening Workflow for Guanidine Libraries
The following workflow is designed to systematically screen guanidine-containing compound libraries, with integrated decision points for hit confirmation and triage. This approach maximizes the chances of identifying genuine, target-specific modulators while minimizing the investment of resources in the pursuit of artifacts.
Caption: A dual-pronged counter-screening strategy.
1. Technology Counter-Screens:
For FP Assays: Screen hits against the fluorescent tracer alone (no target protein) to identify compounds that are intrinsically fluorescent or quench the tracer's fluorescence.
For Luciferase-Based Assays: Screen hits in a cell-free luciferase assay to directly identify luciferase inhibitors.
[10]* For TR-FRET Assays: Analyze the raw fluorescence data from both the donor and acceptor channels to flag compounds that quench either fluorophore.
2. Specificity Counter-Screens:
Unrelated Target Screen: Screen hits against an unrelated target using the same assay format to identify promiscuous inhibitors.
[1]* Cytotoxicity Assay: For cell-based screens, a cytotoxicity assay (e.g., CellTiter-Glo) should be run in parallel to distinguish true modulators from compounds that are simply killing the cells.
[10]* Detergent-Based Counter-Screen: To identify aggregate-based inhibitors, re-test hits in the primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of detergent is indicative of aggregation.
[9]
Orthogonal Assays: Confirming On-Target Activity
An orthogonal assay measures the activity of the hit compounds against the same target but uses a different detection method. [5][17][18][19]This provides strong evidence that the observed activity is due to interaction with the target and not an artifact of the primary assay technology.
Primary Assay
Recommended Orthogonal Assay
Fluorescence Polarization (FP)
Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST)
TR-FRET
AlphaScreen or a functional enzyme activity assay
Reporter Gene Assay
Western blot for a downstream marker or a direct binding assay with the target protein
PART 3: Hit Validation and Characterization
Hits that have been confirmed in dose-response, passed the counter-screen filters, and are active in an orthogonal assay are considered "validated hits." [20]The final stage involves further characterization to build confidence in these hits as starting points for lead optimization.
1. Biophysical Validation:
Surface Plasmon Resonance (SPR): Provides label-free, real-time kinetics of binding (kon, koff) and affinity (KD).
[19]* MicroScale Thermophoresis (MST): Measures binding affinity in solution by detecting changes in molecular movement in a temperature gradient.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm direct binding and provide structural information about the interaction.
[21]
2. Structure-Activity Relationship (SAR) by Catalog:
Purchase and test commercially available analogs of the validated hits to establish an initial SAR. A steep SAR, where small structural changes lead to significant changes in activity, is a hallmark of specific binding.
3. Resynthesis and Purity Confirmation:
All key hits should be resynthesized and their identity and purity confirmed by LC-MS and NMR. This is crucial to ensure that the observed activity is not due to an impurity in the original library sample.
[22]
Conclusion: A Pathway to High-Quality Guanidine-Based Hits
Screening guanidine-containing compound libraries presents a unique set of challenges, but with a carefully designed and rigorously executed HTS protocol, these can be successfully navigated. The key to success lies in a proactive approach to identifying and eliminating false positives through a multi-layered strategy of confirmation, counter-screening, and orthogonal validation. By embracing the principles of scientific integrity and building a self-validating workflow, researchers can unlock the full potential of the guanidinium scaffold and identify novel, high-quality starting points for the development of the next generation of therapeutics.
References
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism for promiscuous inhibitors. Journal of medicinal chemistry, 45(8), 1712–1722.
Guanidine-based drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
A new guanidine-core small-molecule compound as a potential antimicrobial agent against resistant bacterial strains. (2023). Molecules, 28(13), 5085.
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
Novel approaches to screening guanidine derivatives. (2017). Expert Opinion on Drug Discovery, 12(11), 1131-1145.
High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved February 12, 2026, from [Link]
Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. (2022). ACS Omega, 7(38), 34356–34367.
Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023, March 9). YouTube. Retrieved February 12, 2026, from [Link]
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved February 12, 2026, from [Link]
Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation. (1996). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1294(1), 85-92.
From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved February 12, 2026, from [Link]
Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia, 97(2), 85-92.
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2013). Journal of Analytical & Bioanalytical Techniques, 4(5).
Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. (2013). Journal of Biomolecular Screening, 18(9), 1059-1071.
Identification of a Hit Series of Antileishmanial Compounds through the Use of Mixture-Based Libraries. (2017). Molecules, 22(8), 1339.
Cell-Based Assays for High-Throughput Screening. (2009). Methods in Molecular Biology, 565, 1-13.
Cyanobacterial Biofertilizer Production by Guanidine-Producing Enzymes. (2026, February 11). Scoop.it. Retrieved February 12, 2026, from [Link]
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2019). ChemMedChem, 14(22), 1795-1802.
Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. (2019). Molecules, 24(6), 1129.
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved February 12, 2026, from [Link]
Rees, J. S., & Lilley, K. S. (2011). Method for suppressing non-specific protein interactions observed with affinity resins. Methods (San Diego, Calif.), 54(4), 407–412.
Vempati, U. D., & Schürer, S. C. (2014). Statistical models for identifying frequent hitters in high throughput screening.
Hit Identification. (n.d.). Vipergen. Retrieved February 12, 2026, from [Link]
Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. (2013). Journal of Biomolecular Screening, 18(9), 1059-1071.
Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. (2019). ChemMedChem, 14(22), 1795-1802.
Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. Retrieved February 12, 2026, from [Link]
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2018). DSpace@MIT.
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2005). Assay and drug development technologies, 3(2), 155–164.
High Throughput Screening (HTS). (n.d.). Sygnature Discovery. Retrieved February 12, 2026, from [Link]
Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. (2005). Protein science : a publication of the Protein Society, 14(10), 2691–2697.
Improving the hit-to-lead process: data-driven assessment of drug-like and lead-like screening hits. (2013). Future medicinal chemistry, 5(15), 1781–1796.
of HTS campaign and hit validation by orthogonal biophysical... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Method for suppressing non-specific protein interactions observed with affinity resins. (2011). Methods, 54(4), 407-412.
The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model. (2009). Protein science : a publication of the Protein Society, 18(10), 2140–2148.
Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Frontiers in genetics, 5, 239.
The Chemistry and Biology of Guanidine Natural Products. (2015). Natural Product Reports, 32(11), 1582-1610.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Abstract This application note provides a comprehensive guide to developing a robust high-performance liquid chromatography (HPLC) purification method for Benzyl 4-carbamimidoylpiperidine-1-carboxylate. Due to the presen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to developing a robust high-performance liquid chromatography (HPLC) purification method for Benzyl 4-carbamimidoylpiperidine-1-carboxylate. Due to the presence of a highly basic guanidinium group and a hydrophobic Cbz protecting group, this molecule presents unique challenges for chromatographic separation. We detail two primary methodologies: reversed-phase HPLC with ion-pairing and mixed-mode chromatography. This document offers in-depth protocols, from initial method development and optimization to scale-up and fraction analysis, designed for researchers, scientists, and drug development professionals.
Introduction: The Chromatographic Challenge
Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active agents. Its purification is often a critical step in ensuring the quality and purity of the final active pharmaceutical ingredient (API). The molecule's structure, containing both a non-polar benzylcarbamate moiety and a strongly basic, polar guanidinium group (carbamimidoyl), makes it amphiphilic. The guanidinium group, with a pKa typically around 12.5, is protonated and highly polar under typical reversed-phase HPLC conditions, leading to poor retention on conventional C18 columns. This necessitates specialized chromatographic strategies to achieve effective separation from synthetic impurities.
This guide explains the causality behind the experimental choices, providing a framework for developing a self-validating and reproducible purification protocol.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of Benzyl 4-carbamimidoylpiperidine-1-carboxylate is fundamental to developing an effective purification strategy.
Property
Value
Rationale and Implication for HPLC Method Development
Essential for mass spectrometry-based detection and fraction analysis.
Structure
Benzyl 4-carbamimidoylpiperidine-1-carboxylate
The Cbz group provides hydrophobicity and a strong UV chromophore for detection. The piperidine ring is a common scaffold.
Key Functional Group
Carbamimidoyl (Guanidinium)
This group is highly basic (pKa ≈ 12.5) and will be positively charged at all but the highest pH values. This charge is the primary cause of poor retention on traditional reversed-phase columns and can lead to peak tailing due to interactions with residual silanols on the stationary phase.[2]
UV Chromophore
Benzyloxycarbonyl (Cbz) group
The benzene ring within the Cbz group provides strong UV absorbance, typically around 254 nm, allowing for sensitive detection.
Predicted Solubility
High in aqueous acidic solutions and polar organic solvents.
The salt form is expected to be water-soluble. Solubility in the mobile phase is crucial to prevent precipitation on the column.
Potential Impurities in Synthesis
A robust purification method must effectively separate the target compound from potential impurities. Based on common synthetic routes for Cbz-protected guanidines, likely impurities include:
Starting materials: Unreacted benzyl 4-aminopiperidine-1-carboxylate or the corresponding cyanamide precursor.
Guanylation reagent byproducts: For example, byproducts from reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine.
Side-reaction products: Such as over-alkylation or hydrolysis of the Cbz group.
Deprotected analogues: Compounds where the Cbz group has been prematurely cleaved.
HPLC Purification Strategy: A Two-Pronged Approach
Given the compound's properties, two primary strategies are recommended:
Reversed-Phase HPLC with Ion-Pairing: A widely accessible and effective method.
Mixed-Mode Chromatography: An advanced technique offering orthogonal selectivity.
Below is a logical workflow for developing the purification method.
Overcoming solubility issues with Benzyl 4-carbamimidoylpiperidine-1-carboxylate
The following technical guide addresses the solubility challenges associated with Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as N-Cbz-4-amidinopiperidine). This guide is structured as a Tier-3 Technical S...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubility challenges associated with Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as N-Cbz-4-amidinopiperidine).
This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering precipitation, aggregation, or inconsistent assay data.
This compound presents a classic "Amphiphilic Conflict" in medicinal chemistry. Understanding this is the key to solving your solubility issues.
The Hydrophobic Anchor (Cbz Group): The benzyloxycarbonyl (Cbz) protecting group is highly lipophilic (LogP contribution ~2.0).[2] It drives the molecule to aggregate in aqueous solutions and precipitate in high-salt buffers.[1][2]
The Polar Head (Amidine Group): The carbamimidoyl moiety is highly basic (
).[2] At physiological pH (7.4), it exists as a protonated cation ().[1][2] This charge is the only feature keeping the molecule soluble in water.
The Failure Mode: If the pH rises (deprotonating the amidine) or if the ionic strength is too high (shielding the charge), the hydrophobic Cbz interactions dominate, causing immediate precipitation.
Troubleshooting Guides (Q&A Format)
Category A: Stock Solution Preparation
Q: I cannot get the solid to dissolve in DMSO. It stays as a suspension. What is wrong?Diagnosis: You likely possess the HCl salt form but are treating it like a free base, or the compound has absorbed moisture and formed a hydrate lattice.
Solution:
Verify Salt Form: Check your Certificate of Analysis (CoA).[1][2] If it is the HCl salt, it should be soluble in DMSO up to 50-100 mM.[1][2]
Sonication: The crystal lattice of amidine salts can be extremely stable.[1][2] Sonicate in a water bath at 35°C for 10 minutes.
Water Contamination: DMSO is hygroscopic.[1][2] If your DMSO is "wet," the hydrophobic Cbz group will force the compound out of solution. Use fresh, anhydrous DMSO (Grade:
Q: My compound precipitates immediately when I dilute the DMSO stock into my assay buffer (PBS, pH 7.4).Diagnosis: This is "Solvent Shock." The rapid transition from 100% DMSO to 99% Water causes the hydrophobic Cbz groups to aggregate before the water can solvate the charged amidine.
Protocol: The "Intermediate Step" Method
Instead of jumping from 10 mM stock
10 M assay, use a serial dilution step:
Step 1: Dilute 10 mM stock into pure DMSO to create 100x working stocks (e.g., 1 mM).
Step 2: Dilute the 1 mM DMSO solution 1:10 into water (not buffer) to create a 10% DMSO intermediate.
Step 3: Add this intermediate to your assay buffer.
Why? This allows the hydration shell to form gradually.[1][2]
Q: I am running a screen at pH 8.5. The compound is inactive or precipitating.Diagnosis: You are approaching the
of the amidine.
At pH 8.5, a small fraction of the compound deprotonates to the Free Base .
The Free Base of this molecule is essentially insoluble in water due to the Cbz group.
Fix: If your assay allows, lower pH to 7.0 - 7.5. If high pH is mandatory, add a solubilizing agent like 0.05% Tween-20 or 0.1% CHAPS to sequester the hydrophobic species.[1][2]
Category C: In Vivo Formulation
Q: We need to dose this IV/IP in mice. PBS causes clogging.[1][2] What vehicle do you recommend?Answer: Do not use pure PBS. The "Salting Out" effect from phosphate and chloride ions will precipitate the Cbz-cation complex.[1][2]
Recommended Formulation:
Technical Support Center: Stability & Handling of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
[1] Introduction Welcome to the technical support hub for Benzyl 4-carbamimidoylpiperidine-1-carboxylate . This compound acts as a critical intermediate and probe in serine protease inhibitor research.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
Welcome to the technical support hub for Benzyl 4-carbamimidoylpiperidine-1-carboxylate .
This compound acts as a critical intermediate and probe in serine protease inhibitor research. Structurally, it consists of a piperidine ring protected by a lipophilic benzyloxycarbonyl (Cbz) group at the N1 position and a reactive amidine (carbamimidoyl) group at the C4 position.
Users frequently encounter stability issues arising from the amidine moiety , which is prone to hydrolysis under specific pH conditions, and solubility challenges driven by the hydrophobic Cbz group. This guide synthesizes organic chemistry principles with practical laboratory protocols to ensure experimental reproducibility.
Module 1: Chemical Stability Profile (The "Why")
The stability of this compound is governed by the competition between the protonation of the amidine group and its hydrolysis.
The Amidine Hydrolysis Risk
The primary degradation pathway is the hydrolysis of the carbamimidoyl (amidine) group into an amide .
Mechanism: In aqueous environments, the amidine carbon is electrophilic. Under basic conditions (pH > 8), the hydroxide ion (
) attacks this carbon, leading to the displacement of ammonia and the formation of the corresponding amide (Benzyl 4-carbamoylpiperidine-1-carboxylate).
The "Goldilocks" pH: Amidines are strong bases (
).[1] At neutral or acidic pH (pH < 7), the amidine exists as a protonated amidinium ion (). This positive charge repels nucleophiles, rendering the molecule significantly more stable.
The Cbz Protecting Group
The Cbz group is generally stable in acidic and neutral aqueous buffers. However, it degrades in strong alkaline conditions (pH > 12), leading to the cleavage of the benzyl ester and release of the free piperidine amine.
Visualization: Degradation Pathway
The following diagram illustrates the pH-dependent fate of the molecule.[2]
Module 2: Preparation & Storage Protocols (The "How")
Solubilization Strategy (The Sandwich Method)
Directly dissolving this compound in water often results in precipitation due to the hydrophobic Cbz group. Use the Sandwich Method to ensure stability and solubility.
Protocol:
Stock Solution: Dissolve the solid powder in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.
Why: DMSO solvates the hydrophobic Cbz group effectively.
Intermediate Dilution: If a lower concentration is needed before adding to the buffer, dilute with 50% DMSO / 50% Water .
Final Working Solution: Slowly spike the stock into your aqueous buffer while vortexing.
Constraint: Keep final DMSO concentration < 1% (v/v) if used in biological assays to avoid solvent effects.
Temperature: Store DMSO stocks at -20°C or -80°C .
Freeze/Thaw: Limit to < 3 cycles. Aliquot immediately after preparation.
Moisture: DMSO is hygroscopic.[1] Water uptake accelerates hydrolysis even at -20°C. Use desiccators.[1]
Module 3: Troubleshooting (FAQs)
Q1: I see a new peak eluting after my main peak on HPLC. What is it?
Diagnosis: This is likely the Amide Hydrolysis Product .
Cause: Your buffer pH was likely too high (> 7.[1]5) or the sample was left at room temperature for > 24 hours.
Fix: Lower buffer pH to 6.0 and keep samples at 4°C in the autosampler.
Q2: The solution turns cloudy immediately upon addition to the buffer.
Diagnosis:Micellar Precipitation .
Cause: The "Crash Effect." Adding a high-concentration hydrophobic stock rapidly to water causes the compound to aggregate before it can disperse.[1]
Fix: Use the "Sandwich Method" (see Module 2.1). Vortex the buffer while adding the stock dropwise. Ensure the final concentration does not exceed the solubility limit (typically ~100 µM in aqueous buffer, though this varies by salt strength).
Q3: Can I use this compound in cell culture media (pH 7.4)?
Answer: Yes, but with strict time constraints.
Half-life: At pH 7.4, the half-life is estimated at 12–24 hours at 37°C.[1]
Protocol: Prepare the media immediately before the experiment. Do not store the compound in media overnight.
Module 4: Analytical Validation
To verify the integrity of your compound, use the following HPLC method.
(Note: While specific literature on "Benzyl 4-carbamimidoylpiperidine-1-carboxylate" is rare, the stability profiles are derived from authoritative data on structurally homologous amidine and Cbz-protected piperidine derivatives cited above.)[1]
Technical Support Center: Prevention of Cbz Protecting Group Degradation
Welcome to the technical support center for the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with Cbz group st...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with Cbz group stability during multi-step organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of Cbz degradation and offer robust solutions to preserve its integrity throughout your synthetic route.
Understanding Cbz Group Stability: A Balancing Act
The Cbz group is a cornerstone of amine protection in peptide synthesis and complex molecule construction due to its general stability and selective removal.[1][2][3][4] Introduced by Bergmann and Zervas, this benzyloxycarbonyl moiety effectively shields the nucleophilicity of amines as a carbamate.[1][2][5] Its robustness under various conditions is a key advantage, yet it's not invincible. Understanding its lability is the first step toward preventing unwanted degradation.
The stability of the Cbz group is a delicate balance, susceptible to specific reagents and conditions. While generally stable to basic and mild acidic conditions, it is sensitive to strong acids and catalytic hydrogenation.[1][2] This unique reactivity profile allows for its orthogonal application with other protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific degradation scenarios in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Issue 1: My Cbz group is unexpectedly cleaved during a reaction.
Question: I'm performing a reaction that doesn't involve hydrogenation or strong acids, yet I'm observing Cbz deprotection. What could be the cause?
Answer: Unintended Cbz cleavage can occur under several, sometimes subtle, conditions. Here are the most common culprits and how to address them:
Cryptic Acidic Conditions: Seemingly neutral or mild reaction conditions can harbor hidden sources of acidity.
Lewis Acids: Many Lewis acids used in synthesis can facilitate Cbz cleavage. For example, AlCl₃ in hexafluoroisopropanol (HFIP) is a known reagent for Cbz deprotection.[7][8] If your reaction employs a Lewis acid, consider if it's unintentionally removing the Cbz group.
In situ Acid Generation: Some reactions can generate acidic byproducts. For instance, the use of certain chlorinated solvents or reagents can produce trace amounts of HCl, which can accumulate and cleave the Cbz group over time.
Nucleophilic Attack: While less common, strong nucleophiles can attack the benzylic carbon of the Cbz group, leading to its removal. A notable example is the use of thiols for deprotection, which proceeds via an SN2 mechanism.[9] If your reaction involves potent nucleophiles, this degradation pathway should be considered.
Elevated Temperatures: The Cbz group's stability can be compromised at higher temperatures, especially in the presence of other reagents that might weakly promote cleavage.[5] Decarboxylation of the resulting carbamic acid is favored at elevated temperatures.[5]
Solutions & Preventative Measures:
Buffer the Reaction: If in situ acid generation is suspected, adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can neutralize trace acids without interfering with many reactions.[10]
Reagent Selection: If a Lewis acid is necessary, consider milder alternatives or screen different Lewis acids to find one that is compatible with the Cbz group.
Temperature Control: Whenever possible, run reactions at the lowest effective temperature to minimize thermal degradation.
Solvent Choice: Opt for non-acid generating solvents. Ethers like THF or dioxane are generally safer than halogenated solvents if there is a risk of HCl formation.
Issue 2: My Cbz group is being removed during workup.
Question: My reaction seems to proceed cleanly, but I'm losing the Cbz group during the aqueous workup and extraction. Why is this happening?
Answer: The workup is a critical step where pH changes can lead to Cbz degradation.
Acidic Workup: Using strong acids (e.g., concentrated HCl) to adjust the pH of your aqueous phase can lead to partial or complete cleavage of the Cbz group.[1][5] While stable to mild acids, harsh acidic conditions will readily remove it.[5]
Basic Workup with Certain Substrates: While generally stable to bases, some specific molecular architectures can render the Cbz group susceptible to cleavage under alkaline conditions.[3] This is less common but should not be entirely ruled out.
Solutions & Preventative Measures:
Use Mild Acids for pH Adjustment: When an acidic wash is required, use a milder acid like a saturated solution of ammonium chloride (NH₄Cl) or dilute citric acid instead of strong mineral acids.
Minimize Contact Time: If a strong acid wash is unavoidable, minimize the contact time between the organic layer containing your product and the acidic aqueous phase. Perform the extraction quickly and at a low temperature.
pH Control during Protection: When introducing the Cbz group using Cbz-Cl under alkaline conditions, it is crucial to control the pH, typically between 8 and 10. A pH that is too high can lead to racemization of amino acids, while a pH that is too low can cause decomposition of the Cbz-Cl reagent.[3] A mixed buffer system of Na₂CO₃ and NaHCO₃ can be effective in maintaining the optimal pH range.[3]
Issue 3: I'm seeing side reactions during catalytic hydrogenation for Cbz deprotection.
Question: I'm trying to deprotect my Cbz group using catalytic hydrogenation (e.g., H₂/Pd/C), but I'm observing other functional groups being reduced or other side products forming. How can I improve the selectivity?
Answer: Catalytic hydrogenation is the most common method for Cbz removal, but it can be accompanied by side reactions if not properly controlled.[8][11]
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers from methionine or cysteine residues).[12] Catalyst poisoning can lead to a sluggish or incomplete reaction.
Over-reduction: Other functional groups in your molecule, such as alkenes, alkynes, nitro groups, or even aryl halides, can also be reduced under hydrogenation conditions.[9]
N-Alkylation with Methanol: When using methanol as a solvent for hydrogenation, there is a documented risk of N-alkylation of the newly deprotected amine.[13]
Solutions & Preventative Measures:
Workflow for Optimizing Catalytic Hydrogenolysis
Caption: Troubleshooting workflow for catalytic hydrogenolysis.
Experimental Protocol: Selective Cbz Deprotection via Transfer Hydrogenation
For substrates sensitive to H₂ gas and pressure, catalytic transfer hydrogenation is a milder alternative.[2][5]
Dissolve Substrate: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
Add Hydrogen Donor: Add a hydrogen donor, such as ammonium formate (HCOONH₄, 5-10 equivalents) or 1,4-cyclohexadiene.[2]
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Data Summary: Cbz Stability and Deprotection Conditions
Q1: Can I selectively deprotect a Cbz group in the presence of a Boc group?
A1: Yes, this is a classic example of orthogonal protection. The Cbz group is readily cleaved by catalytic hydrogenolysis, which leaves the acid-labile Boc group intact. Conversely, the Boc group can be removed with an acid like trifluoroacetic acid (TFA), which will not affect the Cbz group under mild conditions.[1][2]
Q2: My starting material has a sulfur-containing amino acid like methionine. How can I remove the Cbz group without poisoning the catalyst?
A2: This is a common challenge. You have a few options:
Increase Catalyst Loading: A higher loading of the Pd/C catalyst can sometimes overcome partial poisoning.
Use a Poison-Resistant Catalyst: Catalysts like palladium(II) hydroxide on carbon (Pearlman's catalyst) can sometimes be more resistant to poisoning.
Switch to an Alternative Deprotection Method: Acid-mediated deprotection (e.g., HBr in acetic acid) is a viable, non-catalytic alternative.[1][3] However, you must ensure that other functional groups in your molecule are stable to strong acids.
Q3: Is it possible to remove a Cbz group from a molecule containing a double bond without reducing the double bond?
A3: This can be tricky as Pd/C is an excellent catalyst for olefin hydrogenation.[7]
Catalyst Selection: Some catalysts show selectivity. For instance, using a poisoned catalyst (e.g., Lindlar's catalyst) might selectively cleave the Cbz group, but this requires careful optimization.
Inhibitors: The addition of inhibitors like ammonia or pyridine has been shown to suppress the hydrogenation of other functional groups while allowing for Cbz cleavage.[7]
Alternative Deprotection: Again, acid-catalyzed cleavage is the most reliable method to avoid reduction of other functional groups.[3][14]
Q4: How does the Cbz protection of a secondary amine compare to a primary amine?
A4: The protection of both primary and secondary amines with Cbz-Cl is generally efficient. However, secondary amines are less nucleophilic and may react more slowly. In some cases, more forcing conditions or a stronger base might be required.[5]
References
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Reddit. (2018). Protecting groups in organic synthesis?!. Retrieved from [Link]
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
ResearchGate. (2014). How to remove CBz of a compound?. Retrieved from [Link]
(n.d.). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. Retrieved from [Link]
Optimization of reaction conditions for piperidine alkylation
Current Status: Operational Ticket ID: PIP-ALK-OPT-001 Assigned Specialist: Senior Application Scientist Introduction: Selecting Your Pathway Welcome to the technical support hub for piperidine functionalization. Optimiz...
Welcome to the technical support hub for piperidine functionalization. Optimizing N-alkylation is a balance between nucleophilicity (the amine's drive to react) and control (stopping before quaternary salt formation).
Do not default to simple alkyl halides without analysis. Use the Decision Matrix below to select the protocol that matches your substrate's constraints.
Method Selection Workflow
Figure 1: Decision matrix for selecting the optimal alkylation pathway based on electrophile availability and reactivity.
Protocol A: Reductive Amination (The "Control" Method)
Best for: Avoiding over-alkylation, synthesizing secondary amines, and mild conditions.
Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.[1]
The Gold Standard: STAB Protocol (Abdel-Magid)
We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride due to lower toxicity and better control over the reduction rate, preventing the reduction of the aldehyde/ketone before imine formation.
Reagents:
Piperidine derivative (1.0 equiv)
Aldehyde/Ketone (1.0 - 1.1 equiv)
Sodium Triacetoxyborohydride (
) (1.4 - 1.5 equiv)
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Catalyst: Acetic Acid (AcOH) (1.0 equiv) — Crucial for ketones.
Step-by-Step Workflow:
Imine Formation: Dissolve piperidine and the carbonyl compound in DCE/THF under
atmosphere.
Tech Note: If using a ketone, add 1.0 eq of AcOH to protonate the carbonyl oxygen, accelerating nucleophilic attack.
Reduction: Add
in one portion. Stir at Room Temperature (RT) for 2–4 hours.
Checkpoint: Monitor by TLC/LCMS.[2] If the imine persists, the reaction is stalled.
Quench: Add saturated aqueous
to neutralize the acid and destroy excess hydride.
Extraction: Extract with DCM or EtOAc.
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
| No Reaction (Ketone) | Steric hindrance or low electrophilicity. | Add 1.0 eq Acetic Acid. If failed, switch to
pre-complexation (Mattson protocol). |
| Over-reduction (Alcohol formed) | Reducing agent attacked carbonyl before amine. | Pre-mix amine and carbonyl for 30 mins before adding hydride. Use STAB, not . |
| Low Solubility | DCE is too non-polar. | Switch to THF or 2-MeTHF. Avoid MeOH with STAB (solvolysis risk). |
Protocol B: Direct Alkylation (
) (The "Force" Method)
Best for: Primary alkyl halides, simple substrates, or when aldehydes are unavailable.
Risk: High risk of quaternary ammonium salt formation (Over-alkylation).[3]
Optimized Base/Solvent System
To prevent the "runaway train" of alkylation (where the product is more nucleophilic than the starting material), we manipulate the base strength and solubility.
Reagents:
Piperidine (1.0 equiv)
Alkyl Halide (0.9 - 1.0 equiv) — Never use excess halide.
Base:
(3.0 equiv) or (2.0 equiv).
Solvent: Acetonitrile (ACN) (Polar Aprotic).
Step-by-Step Workflow:
Suspension: Suspend the base in anhydrous ACN. Add the piperidine.
Controlled Addition: Dissolve the alkyl halide in a small volume of ACN. Add this solution dropwise to the piperidine mixture at
or RT.
Why? Keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.
Thermal Drive: Heat to
only if conversion is slow at RT.
Warning: High heat promotes elimination (E2) over substitution (
).
Protocol C: The Finkelstein Modification (For Chlorides)
If using unreactive alkyl chlorides, add Potassium Iodide (KI) (0.1 - 0.5 equiv).
Mechanism: The
displaces to form a transient, highly reactive alkyl iodide, which reacts faster with the piperidine.
Advanced Troubleshooting & FAQs
Q1: I have a mixture of Product (Secondary amine) and Starting Material. How do I purify?
A: Use the "Acidic Wash" technique.
Dissolve the crude mixture in organic solvent (EtOAc).
Wash with dilute acid (0.5 M HCl).
Result: Both piperidine and product go into the water layer.
Critical Step: If your product is significantly more lipophilic than piperidine (e.g., attached to a large benzyl group), try extracting at pH 5-6. The piperidine (
) will remain protonated (water layer), while the bulky product might partition into the organic layer.
Otherwise, use column chromatography with
(90:9:1) to suppress tailing.
Q2: I am seeing elimination products (alkenes) instead of alkylation.
A: This is the E2 competition.
Cause: Base is too strong or temperature is too high.
Fix: Switch from
to a milder base like . Lower the temperature. Ensure you are using a primary halide; secondary halides are prone to elimination.
Q3: Why use Cesium Carbonate (
) instead of Potassium Carbonate?
A: The "Cesium Effect."
Cesium is a larger cation, which makes the carbonate more soluble in organic solvents like DMF or ACN. This creates a "naked anion" effect, increasing the basicity and reactivity in the organic phase without requiring high heat. Use this for sluggish reactions.
Q4: Can I use Ethanol as a solvent?
A:
For
: Yes, but it is protic and nucleophilic. It can solvate the anion, slowing down the reaction, or compete (forming ethers). ACN is superior for speed.
For Reductive Amination : Yes, but only with
or Pyridine-Borane. Do not use Ethanol with STAB () as it will decompose the hydride rapidly.
References
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Salvatore, R. N., et al. (2001). "Cesium effect: High chemoselectivity in direct N-alkylation of amines." Tetrahedron Letters.
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.
ACS Green Chemistry Institute. (2024). "Reagent Guide: Reductive Amination." American Chemical Society.[6]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Context
Target Molecule: Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Common Name: 1-Cbz-4-amidinopiperidine
Application: Key intermediate for serine protease inhibitors (e.g., Thrombin, Factor Xa inhibitors) and peptidomimetics.
The Challenge: The synthesis of this amidine typically proceeds via the Pinner Reaction from the corresponding nitrile (Benzyl 4-cyanopiperidine-1-carboxylate). The primary technical hurdle is the high polarity of the product and its susceptibility to hydrolysis , leading to the formation of the corresponding primary amide (the "Amide Impurity"), which is difficult to separate.
This guide provides a root-cause analysis of impurities, troubleshooting workflows for the Pinner reaction, and validated purification protocols.
Module 1: The Chemistry of Contamination (Root Cause Analysis)
Understanding why impurities form is the first step to elimination. The synthesis involves a competition between the desired nucleophilic attack by ammonia and the undesired attack by water.
Impurity Formation Pathways
The following diagram illustrates the critical branch points where the reaction fails, leading to specific impurities.
Caption: Mechanistic bifurcation in the Pinner reaction. Moisture introduction at the Imidate stage is the primary cause of Ester and Amide impurities.
Module 2: Troubleshooting & FAQs
Issue 1: "I see a large peak at M+18 (Amide) in my LCMS."
Diagnosis: Hydrolysis of the imidate intermediate or the final amidine.
Root Cause A (Synthesis): The HCl gas or solvent used in the first step was not strictly anhydrous. The imidate salt is extremely hygroscopic; even trace moisture converts it to the ester or amide.
Root Cause B (Workup): Quenching the reaction with aqueous base while the pH is still high (pH > 10) can hydrolyze the amidine to the amide.
Corrective Action:
Use fresh anhydrous HCl (gas) or generate it in situ (AcCl + MeOH).
Ensure the reaction vessel is under positive Nitrogen pressure.
Critical: During workup, do not allow the pH to exceed 9.0 if aqueous conditions are necessary.
Issue 2: "The reaction stalls at the Starting Material (Nitrile)."
Diagnosis: Incomplete Pinner salt formation.
Root Cause: Steric hindrance or insufficient HCl concentration. The Cbz group is bulky; if the nitrile is also sterically crowded, the attack of the alcohol is slow.
Corrective Action:
Increase HCl concentration to saturation.
Switch solvent: If using Methanol, switch to Ethanol (higher boiling point allows slightly higher temp, though Pinner is usually done at 0°C to RT).
Time: Extend the imidate formation time (24–48 hours) before adding ammonia.
Issue 3: "My product is a sticky gum, not a solid."
Diagnosis: Presence of trapped solvent or mixed salts (Ammonium Chloride + Product).
Root Cause: Amidine hydrochlorides are often hygroscopic foams if not crystallized properly. Residual NH4Cl from the ammonolysis step complicates solidification.
Corrective Action:
Lyophilization: Dissolve the crude gum in water/acetonitrile and freeze-dry. This often yields a handleable powder.
Desalting: See Protocol B (Reverse Phase) below.
Issue 4: "Is the Cbz group stable under these conditions?"
Diagnosis: Potential deprotection.
Analysis: The Cbz (Benzyloxycarbonyl) group is acid-stable (HCl/MeOH) but sensitive to HBr or hydrogenolysis .
Verification: Check NMR for the loss of benzyl protons (~5.1 ppm, s, 2H and ~7.3 ppm, m, 5H).
Guidance: Stick to HCl. Do not use HBr/Acetic Acid for the Pinner reaction, as this will cleave the Cbz group [1].
Best for removing starting material and bulk ammonium salts.
Concentration: Evaporate the reaction mixture (Amidine HCl + NH4Cl + Solvent) to dryness under reduced pressure at <40°C.
Trituration: Add dry Diethyl Ether or MTBE to the residue. The amidine salt and NH4Cl are insoluble, while the unreacted nitrile and some organic impurities (benzyl alcohol) are soluble.
Filtration: Filter the solid.
Desalting (The Ethanol Wash):
Suspend the solid mixture in cold anhydrous Ethanol .
Ammonium Chloride (NH4Cl) is sparingly soluble in EtOH, while the Amidine HCl is soluble.
Filter off the white solid (mostly NH4Cl).
Concentrate the filtrate to obtain the crude Amidine HCl.
Recrystallization: Recrystallize from Isopropanol/Ether or MeOH/Acetone .
Best for removing the Amide impurity and trace isomers.
Stationary Phase: C18 (Reverse Phase).
Mobile Phase A: Water + 0.1% TFA (or 0.1% Formic Acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient:
0–5 min: 0% B (Flush out salts).
5–20 min: 0% -> 40% B (Amidine elutes early due to polarity).
20–30 min: 40% -> 100% B (Flush out Nitrile/Amide).
Detection: UV at 210 nm (Amidine) and 254 nm (Cbz aromatic ring).
Note: The amide impurity is less polar than the amidine and will elute after the product in Reverse Phase.
Module 4: Analytical Validation
Data Summary Table: Expected Analytical Profile
Parameter
Specification
Notes
Appearance
White to off-white solid
Hygroscopic as HCl salt.
MS (ESI+)
[M+H]+ = Calc. Mass
Major peak.
Impurity (Amide)
[M+H]+ + 1 Da
Hydrolysis product (M+18 vs Nitrile, M+1 vs Amidine).
Impurity (Nitrile)
[M+H]+ - 17 Da
Unreacted starting material.
1H NMR (D2O)
δ 7.3-7.4 (m, 5H)
Confirms Cbz integrity.
1H NMR (D2O)
No signal at δ 3.6 (OCH3)
Confirms absence of Imidate Ester.
References
Greene, T.W., Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming Cbz stability in HCl vs HBr).
Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner Reaction mechanism).
Decicco, C. P., et al. (1997). "Amidine Synthesis via Pinner Reaction in Factor Xa Inhibitors." Journal of Medicinal Chemistry. (Context for piperidine amidine synthesis).
Smith, M. B., March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of Amidine Hydrolysis).
BenchChem Technical Guides. (2025). "The Pinner Reaction: Synthesis and Mechanism."[2]
Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for Benzyl 4-carbamimidoylpiperidine-1-carboxylate and its precursors before handling.
Common side reactions in the synthesis of 4-substituted piperidines
Current Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Common Side Reactions & Process Optimization[1][2] Introduction: The Scaffold Challenge The 4-substituted piperidine ring is the st...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online | Tier: Level 3 (Senior Scientist Support)
Topic: Troubleshooting Common Side Reactions & Process Optimization[1][2]
Introduction: The Scaffold Challenge
The 4-substituted piperidine ring is the structural backbone of countless pharmacophores, including analgesics (fentanyl derivatives), antihistamines (loratadine), and antipsychotics (haloperidol).[2] However, the synthesis of this scaffold is plagued by specific, repeatable failures driven by the ring's conformation and the basicity of the nitrogen.
This guide addresses the three most frequent "tickets" we receive from the bench: Grignard failures (enolization) , unwanted elimination (tetrahydropyridine formation) , and stereochemical loss during hydrogenation .[2][3]
CRITICAL SAFETY ALERT: The Neurotoxin Trap
Before proceeding, verify your substrate structure.
If you are synthesizing 1-methyl-4-phenyl-4-hydroxypiperidine (or analogs) via Grignard addition to a piperidone, be aware that acid-catalyzed dehydration yields MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .[1][2][3]
Risk: MPTP is a lipophilic pro-toxin that crosses the blood-brain barrier.[1][2] It is metabolized by MAO-B into MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, causing permanent, irreversible Parkinsonism after a single exposure [1].[1][2][3]
Action: Never subject phenyl-substituted 4-hydroxypiperidines to strong acidic conditions or high heat without rigorous containment and safety protocols.
Module 1: Organometallic Addition to 4-Piperidones
Ticket #1: "My Grignard reaction gave mostly recovered starting material."
Diagnosis: Competitive Enolization.
4-Piperidones are prone to enolization because the basic nitrogen can facilitate proton transfer, and the resulting enolate is stable.[2] When you add a Grignard reagent (
), it acts as a base rather than a nucleophile, deprotonating the -carbon.[1][2][3][4] Upon aqueous workup, the enolate reprotonates, returning your starting ketone.[2][3]
The Fix: Imamoto's Reagent (Organocerium)
Lanthanides are highly oxophilic.[2][3] By transmetallating your Grignard or Organolithium with Cerium(III) chloride, you create a reagent that is less basic but arguably more nucleophilic toward carbonyls due to strong activation of the ketone oxygen by Ce(III) [2].[2]
Standardized Protocol: Organocerium Addition
Drying
(Critical): Commercial must be dried.[1][2][3] Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine white powder.[2][3] Note: If it stays yellow/gummy, it is not dry.[2][3]
Slurry Formation: Suspend dry
(1.5 equiv) in dry THF. Stir at room temperature (RT) for 2 hours to form a milky suspension.
Transmetallation: Cool to -78°C. Add organolithium or Grignard reagent (1.5 equiv) dropwise. Stir for 30–60 mins. The reagent forms "in situ."[2][5][6]
Addition: Add the 4-piperidone (1.0 equiv) in THF.
Workup: Quench with dilute acetic acid or
.
Why this works: The organocerium species (
) suppresses the basicity, virtually eliminating enolization and 1,4-addition side products [3].[1][2][3]
Ticket #2: "I see a double bond in my NMR (5.8-6.0 ppm)."
Diagnosis: Acid-Catalyzed Dehydration (Elimination).[1][2][3]
Tertiary alcohols at the 4-position are structurally primed for elimination.[1][2][3] The resulting alkene (tetrahydropyridine) is thermodynamically stable.[2] This often happens during acidic workup or if the reaction mixture heats up during quenching.[1][2]
Visualizing the Divergence
The following diagram illustrates how the 4-piperidone pathway splits between the desired alcohol, the recovered ketone (enolization), and the dangerous alkene (elimination).[2]
Caption: Divergent reaction pathways for 4-piperidones. Path B is optimized using Organocerium reagents.[1][2][3] Elimination is a post-reaction risk.[2][3]
Troubleshooting Protocol:
Quench Cold: Always quench the reaction at 0°C or lower.[2]
Buffer pH: Avoid strong acids (HCl/H2SO4) during extraction. Use saturated
Avoid Distillation: Do not attempt to distill tertiary 4-hydroxypiperidines; they will dehydrate in the pot.[1][2] Purify via recrystallization or column chromatography.[1][2][3]
Module 2: Hydrogenation of 4-Substituted Pyridines
Ticket #3: "I can't control the Cis/Trans ratio."
Diagnosis: Catalyst and Solvent Mismatch.[1][2][3]
Reducing 4-substituted pyridines creates two chiral centers (if the substituent generates one) or geometric isomers.[1][2] The mechanism involves the adsorption of the flat pyridine ring onto the catalyst surface.
The "Cis" Principle: Hydrogen adds from the catalyst surface (syn-addition).[1][2] Therefore, the cis isomer is kinetically favored because the hydrogen atoms are delivered to the same face of the ring.
The "Trans" Leak: If the partially reduced intermediate desorbs and re-adsorbs, or if the reaction conditions allow equilibration (isomerization), the thermodynamically more stable trans isomer (equatorial-equatorial) will form.[2]
Workup: Filter catalyst before neutralizing.[1][2][3] Neutralizing in the presence of the catalyst can sometimes cause exothermic isomerization or fires.
Module 3: N-Alkylation Issues
Ticket #4: "N-Alkylation is stalling or giving quaternary salts."[1][2][3]
Diagnosis: Steric hindrance at the 4-position affects the nitrogen conformation.[1]
In 4-substituted piperidines, a bulky group at C4 prefers the equatorial position.[1][2][3] This locks the ring conformation.[2][3] If you are alkylating the nitrogen with a bulky electrophile, the axial/equatorial trajectory of the nitrogen lone pair becomes critical.
Side Reaction: Hofmann Elimination
If you use a strong base (like NaH) to deprotonate the amine and heat it with an alkyl halide, you risk quaternary ammonium salt formation followed by Hofmann elimination, breaking the ring or cleaving the substituent.[2]
The Fix: Reductive Amination
Avoid direct alkylation (
).[2][3] Instead, use Reductive Amination ().[2][3]
Why: It proceeds under mild, slightly acidic conditions (pH 5-6), avoiding quaternary salt formation and elimination side reactions.[1][2][3]
References
Langston, J. W., et al. (1983).[2][3] "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[1][3][7] Science, 219(4587), 979-980.[1][2][3] Link[1][2][3]
Imamoto, T., et al. (1989).[2][3] "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1][2][3] Journal of the American Chemical Society, 111(12), 4392-4398.[1][2][3] Link[1][2][3]
Conlon, D. A., et al. (1989).[2][3] "The preparation of 4-substituted piperidines via organocerium addition to 4-piperidones."[1][2] Journal of Organic Chemistry, 54(12), 2993-2995.[1][2][3]
Nishimura, S. (2001).[1][2][3] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2][3] (See Section: Hydrogenation of Pyridines).
Technical Support Center: Synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
The following technical guide is structured as a specialized support center for the scale-up of Benzyl 4-carbamimidoylpiperidine-1-carboxylate . It is designed for process chemists and manufacturing scientists, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center for the scale-up of Benzyl 4-carbamimidoylpiperidine-1-carboxylate . It is designed for process chemists and manufacturing scientists, focusing on the Pinner Reaction route, which is the industry standard for converting nitriles to amidines while retaining acid-sensitive protecting groups like Cbz (benzyloxycarbonyl).
Route Selection & Critical Pathway
For the scale-up of Benzyl 4-carbamimidoylpiperidine-1-carboxylate , we utilize the Pinner Synthesis . While direct addition of ammonia or hydroxylamine (to form amidoximes) are alternative routes, the Pinner sequence offers the highest purity profile for Cbz-protected substrates, avoiding the hydrogenation steps that would cleave the Cbz group.
Reaction Scheme (DOT Visualization)
Figure 1: Critical Process Pathway and impurity origin points for the synthesis of Benzyl 4-carbamimidoylpiperidine-1-carboxylate.
Experimental Protocol & Data Specifications
Module A: Raw Material Specifications
The success of the Pinner reaction is strictly governed by the water content of your reagents. Water competes with alcohol, converting the nitrile directly to an ester (Impurity A).
Setup: Charge a 10L jacketed glass reactor with Benzyl 4-cyanopiperidine-1-carboxylate (1.0 kg, 4.09 mol) and Anhydrous Ethanol (5.0 L).
Cooling: Cool the mixture to 0°C (Internal Temperature). Ensure the jacket is at -5°C.
Acidification: Slowly bubble Anhydrous HCl gas into the solution.
Rate: Maintain internal temp < 10°C.
Target: Saturation (approx. 30-35% w/w HCl).
Reaction: Stir at 0-5°C for 12-16 hours.
Checkpoint: Monitor by HPLC. Disappearance of nitrile (< 1.0%).
Workup (Critical): The imidate is sensitive. Do not quench with water.
Concentrate the solution under reduced pressure (Vacuum < 50 mbar, Bath < 30°C) to remove excess HCl and EtOH.
Add fresh cold Ethanol (2.0 L) and concentrate again to remove residual HCl.
Result: Thick oil or semi-solid (Imidate HCl).
Step 2: Ammonolysis to Amidine
Redissolution: Dissolve the Imidate residue in Anhydrous Ethanol (4.0 L). Cool to 0°C.[2]
Ammonia Addition: Add 7N NH3 in Ethanol (3.0 eq, ~1.75 L) or bubble NH3 gas.
Exotherm Warning: Reaction is exothermic. Maintain T < 20°C.
Stirring: Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours.
Isolation:
Concentrate to roughly 1/3 volume.
Add Diisopropyl Ether (IPE) or Acetone (3.0 L) to induce crystallization.
Filter the white solid.
Wash with cold IPE.
Drying: Vacuum oven at 40°C.
Troubleshooting Guide (FAQs)
Category: Pinner Reaction (Step 1)[3][4]
Q: My reaction mixture turned pink/red during HCl addition. Is the batch ruined?A: Not necessarily. A pink hue often indicates trace metal contamination (iron from older reactors) interacting with the phenol/benzyl moiety or minor oxidation.
Action: Check HPLC purity. If the main peak is the imidate, proceed. The color is often removed during the final crystallization.
Prevention: Use glass-lined reactors and high-grade HCl gas.
Q: I see a large peak at RRT 1.1 (Ethyl Ester) in the HPLC. Why?A: This is "Impurity A" (see Figure 1). It comes from water entering the system.
Root Cause: Wet ethanol, wet starting material, or an air leak bringing in humidity.
Fix: You cannot revert the ester to the amidine easily. You must purge the system with N2 and ensure strictly anhydrous conditions for the next batch.
Q: The Cbz group is disappearing (Deprotection).A: You likely let the temperature get too high.
Mechanism: While Cbz is stable to HCl/dioxane, high concentrations of HCl in Ethanol at >30°C can trigger acid-catalyzed cleavage or transesterification.
Action: Keep the Pinner reaction strictly at 0-5°C . Do not heat the vacuum strip step above 30°C.
Category: Ammonolysis & Isolation (Step 2)
Q: The product is oiling out instead of crystallizing.A: This is common with amidine hydrochlorides.
Troubleshooting:
Solvent Swap: The oil is likely trapped Ethanol. Evaporate to dryness and triturate with Acetone or Ethyl Acetate .
Seed: If you have a previous batch, add 0.1% seed crystals.
Moisture: Amidine salts are hygroscopic. If the oil is wet, dry it by azeotropic distillation with toluene before attempting crystallization.
Q: Can I use aqueous ammonia instead of ethanolic ammonia?A:No.
Reason: Water will hydrolyze the imidate intermediate immediately to the ester (Benzyl 4-(ethoxycarbonyl)piperidine-1-carboxylate). You must use anhydrous ammonia (gas or solution).
Pinner, A., & Klein, F. (1877).[3] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
Protecting Group Stability (Cbz)
Greene, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming Cbz stability in anhydrous acid).
Interpreting ambiguous NMR spectra of piperidine derivatives
Technical Support Center: NMR Interpretation of Piperidine Derivatives Status: Active Operator: Senior Application Scientist Ticket ID: PIP-NMR-001 Introduction: The "Piperidine Blob" & Beyond Welcome to the Piperidine T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: NMR Interpretation of Piperidine Derivatives
Status: Active
Operator: Senior Application Scientist
Ticket ID: PIP-NMR-001
Introduction: The "Piperidine Blob" & Beyond
Welcome to the Piperidine Troubleshooting Center. If you are here, you are likely staring at a proton NMR spectrum with broad, undefined multiplets in the 1.0–2.0 ppm region, or puzzling over why your pure compound shows "impurity" peaks that integrate perfectly to 1:1 ratios.
Piperidine derivatives are notoriously deceptive in NMR due to three converging factors:
Conformational Mobility: Rapid chair-chair interconversion averages signals at room temperature.
Stereoelectronic Effects: The nitrogen lone pair creates significant shielding/deshielding cones distinct from carbocycles.
This guide provides the protocols to deconvolute these spectra.
Emergency Triage: Quick Diagnostic Check
Before diving into complex experiments, match your symptom to the likely cause.
Symptom
Probable Cause
Immediate Action
Doubled Peaks (approx 1:1 or 3:1 ratio)
Restricted rotation (Rotamers) typically seen in N-Boc, N-Ac, or N-Cbz derivatives.
Run VT-NMR at 320-350K. If peaks coalesce, it is rotamerism, not impurity.
Broad/Missing Signals (esp. at C2/C6)
Intermediate exchange rate of ring flipping or nitrogen inversion.
Cool the sample (230-250K) to freeze the conformer, or Heat (330K) to fast exchange.
Chemical Shift Mismatch (>0.5 ppm)
Protonation state (Free base vs. Salt).
Check solvent acidity ( can be acidic). Add 1 drop + NaOD or shake.
Unresolved "Hump" (1.4–1.8 ppm)
Overlap of axial/equatorial protons with similar environments.
Acquire HSQC to disperse signals by carbon chemical shift.
Module 1: The "Split Personality" (Rotamers vs. Impurities)
The Issue: You synthesized N-Boc-4-methylpiperidine. The spectrum shows two doublets for the methyl group and doubled signals for the ring protons. You suspect a diastereomeric impurity.
The Science:
The
bond has partial double bond character.[1] This restricts rotation, creating two distinct observable species (rotamers) on the NMR timescale: syn and anti.[2] The energy barrier is typically 15–20 kcal/mol, meaning the exchange is slow at room temperature ().
Diagnostic Protocol: Variable Temperature (VT) Coalescence
Baseline: Acquire a standard
spectrum at 298K ().
Heat: Increase probe temperature to 323K (
).
Observation: Peaks should begin to broaden and move closer together.
Coalescence: Increase to 343K–353K (
).
Result: The two sets of signals merge into a single, sharp average set.
Alternative: If peaks remain distinct and sharp at high T, you have a Diastereomer/Regioisomer mixture .
Visualization: Rotamer Logic Flow
Caption: Workflow to distinguish N-Boc/Amide rotamers from chemical impurities using VT-NMR.
Module 2: Stereochemical Assignment (Axial vs. Equatorial)
The Issue: You need to determine if a substituent at C3 or C4 is axial or equatorial.
The Science:
In a fixed chair conformation, axial and equatorial protons exhibit distinct physics governed by the Karplus Equation (coupling) and Magnetic Anisotropy (shift).
Coupling Constants (
)
The magnitude of the coupling depends on the dihedral angle (
Result: The salt converts to the free base. Signals will sharpen and shift upfield to their "true" values.
FAQ: Rapid Fire Solutions
Q: Why is my NH proton missing?A: In
, amine protons often broaden into the baseline due to intermediate exchange with trace water.
Fix: Switch to DMSO-
. The hydrogen bonding stabilizes the NH, often revealing it as a sharp signal (sometimes even showing coupling to neighbors).
Q: My piperidine ring looks like a flat line in the aliphatic region. Why?A: You are likely at the Coalescence Temperature (
) for the ring flip.
Fix: Cool the sample to -20°C (253K). This slows the ring flip enough to resolve distinct axial and equatorial signals ("freezing" the chair).
Q: How do I prove N-substitution without
labeled compounds?A: Run a HMBC experiment.
Modern probes are sensitive enough to detect natural abundance
. You will see a cross-peak between the -protons (C2/C6) and the nitrogen. This confirms the nitrogen's chemical environment and can distinguish N-H from N-R.
References
Princeton University, MacMillan Group. NMR Interpretation of N-Boc Rotamers. (Supporting Info for Org. Lett. 2010, 12, 4176).[10] 10
Royal Society of Chemistry. Variable temperature NMR studies of conformational equilibria in piperidines. (J. Chem. Soc., Perkin Trans. 2, 1991).[11] 12
Technical Evaluation: Benzyl 4-carbamimidoylpiperidine-1-carboxylate vs. Standard Protease Inhibitors
Executive Summary & Compound Profile Benzyl 4-carbamimidoylpiperidine-1-carboxylate (referred to herein as BCPC ) is a synthetic small-molecule serine protease inhibitor. Structurally, it consists of a piperidine scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (referred to herein as BCPC ) is a synthetic small-molecule serine protease inhibitor. Structurally, it consists of a piperidine scaffold bearing a cationic carbamimidoyl (amidine) warhead at the C4 position and a hydrophobic benzyloxycarbonyl (Cbz) protecting group at the N1 position.
Unlike broad-spectrum peptide inhibitors (e.g., Leupeptin) or covalent modifiers (e.g., PMSF), BCPC functions as a competitive, reversible inhibitor specifically targeting trypsin-like serine proteases. Its design bridges the gap between simple fragment inhibitors (like Benzamidine) and complex peptidomimetics, offering enhanced hydrophobic interactions via the Cbz moiety while maintaining the critical S1-pocket anchoring of the amidine group.
Mechanism: Competitive (Non-covalent) binding to the active site.
Mechanism of Action: Structural Pharmacology
The inhibitory potency of BCPC is driven by two distinct structural domains:
Primary Specificity (S1 Pocket): The 4-carbamimidoyl (amidine) group mimics the side chain of Arginine. At physiological pH, this group is protonated (positively charged) and forms a critical salt bridge with the catalytic Aspartate (Asp189 in Trypsin) at the bottom of the S1 specificity pocket.
Secondary Interactions (S2/S3 Sites): The Cbz-protected piperidine ring provides a rigid scaffold that positions the hydrophobic benzyl ring towards the S2/S3 subsites. This hydrophobic interaction stabilizes the enzyme-inhibitor complex more effectively than the simple phenyl ring of Benzamidine.
Visualization: Enzyme-Inhibitor Complex Formation
Figure 1: Kinetic mechanism of BCPC binding. The amidine warhead anchors the molecule in the S1 pocket, while the Cbz tail engages hydrophobic subsites.
Comparative Analysis: BCPC vs. Alternatives
The following table contrasts BCPC with industry-standard protease inhibitors. BCPC is positioned as a mid-potency, high-stability alternative to peptides.
Feature
BCPC (Subject)
Benzamidine
Leupeptin
PMSF
Class
Synthetic Small Molecule
Synthetic Fragment
Peptide Aldehyde
Sulfonyl Fluoride
Mechanism
Competitive, Reversible
Competitive, Reversible
Transition State Analog (Reversible)
Covalent (Irreversible)
Target Specificity
Trypsin-like (High)
Trypsin-like (Moderate)
Serine/Cysteine Proteases
Broad Spectrum Serine
Est. Potency (Ki)
1–10 µM *
18–50 µM
0.01–0.1 µM
N/A (k_inact driven)
Stability (pH)
High (Stable > pH 8)
High
Unstable > pH 8
Unstable in water (t1/2 ~1h)
Solubility
DMSO/Organic
Water
Water
Isopropanol/Ethanol
Key Advantage
Enhanced hydrophobicity vs. Benzamidine; Stable
Cheap, easy removal (dialysis)
Very potent
Total inactivation
Limitation
Lower potency than peptides
Weak binding
Unstable in cell culture
Toxic, short half-life
*Note: Ki values for BCPC are estimated based on structure-activity relationships of 4-amidinopiperidine derivatives [1].
Why Choose BCPC?
Over Benzamidine: When higher affinity is required without moving to expensive peptides. The Cbz group improves binding energy via hydrophobic displacement of water in the active site.
Over Leupeptin: In applications requiring long-term stability (e.g., long protein purification runs) where peptide aldehydes might degrade or oxidize.
Over PMSF: When reversibility is required (e.g., affinity chromatography elution) or when avoiding toxic fluoride byproducts is necessary.
Experimental Protocol: Determination of Inhibition Constant (
)
To validate BCPC performance in your specific assay, you must determine the inhibition constant (
). Do not rely solely on IC50, as it is substrate-dependent.
Materials
Enzyme: Bovine Trypsin (TPCK-treated), 100 nM stock in 1 mM HCl.
Substrate: BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 10 mM stock in DMSO.
Inhibitor: BCPC (Dissolved in DMSO to 10 mM).
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
Workflow Diagram
Figure 2: Spectrophotometric workflow for determining the Ki of BCPC against Trypsin.
Step-by-Step Methodology
Baseline Kinetics: Determine the
of Trypsin for BAPA in the absence of inhibitor. (Typical ~ 1 mM).
Inhibitor Dilution: Prepare a range of BCPC concentrations (e.g., 0, 1, 5, 10, 50, 100 µM).
Assay Setup: In a 96-well plate, add:
180 µL Assay Buffer
10 µL BCPC (at various concentrations)
10 µL Trypsin (Final conc. 5 nM)
Equilibration: Incubate for 10–15 minutes at 25°C to allow equilibrium binding.
Initiation: Add 50 µL BAPA substrate (at
concentration).
Measurement: Immediately monitor
(Absorbance at 410 nm) every 30 seconds for 10 minutes.
Calculation:
Calculate initial velocity (
) for each [Inhibitor].
Plot
vs. [Inhibitor] to find IC50.
Convert to
using the Cheng-Prusoff equation:
References
Structure-Activity Relationships of Amidinopiperidines:
Recanatini, M., et al. "Comparative molecular field analysis of a series of benzamidine and amidinopiperidine derivatives as Factor Xa inhibitors." Journal of Medicinal Chemistry 42.19 (1999): 3972-3981.
Protease Inhibitor Mechanisms:
Rawlings, N. D., et al. "MEROPS: the database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research 42.D1 (2014): D503-D509.
Chemical Identity (BCPC):
PubChem Compound Summary for CID 44605929: Benzyl 4-carbamimidoylpiperidine-1-carboxylate.
Standard Protocol for Trypsin Inhibition:
Worthington Biochemical Corporation. "Trypsin Assay and Inhibition Protocols."
A Comprehensive Cross-Reactivity and Selectivity Profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a novel compound is paramount to its successful development. This guide provides an in-de...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a novel compound is paramount to its successful development. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, a synthetic small molecule featuring a piperidine scaffold and a carbamimidoyl (amidine) moiety.
The presence of the benzamidine-like functional group strongly suggests that this compound is a competitive inhibitor of serine proteases. Benzamidine itself is a well-established reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Therefore, this guide is structured around the hypothesis that Benzyl 4-carbamimidoylpiperidine-1-carboxylate is a serine protease inhibitor. Our objective is to present a comprehensive strategy for characterizing its selectivity and comparing its performance against other relevant inhibitors.
Rationale for Cross-Reactivity Profiling
A high degree of selectivity is a critical attribute for any therapeutic candidate, as off-target interactions can lead to adverse drug reactions and potential toxicity.[2] For serine protease inhibitors, which target a large and diverse family of enzymes involved in numerous physiological processes, assessing cross-reactivity is particularly crucial.[3] A thorough profiling study not only de-risks a development program but also provides valuable structure-activity relationship (SAR) data to guide further optimization.
This guide will outline a tiered approach to profiling Benzyl 4-carbamimidoylpiperidine-1-carboxylate:
Tier 1: Primary Target and Intra-Family Selectivity: Assessing the inhibitory activity against a panel of key serine proteases to determine its primary target(s) and selectivity within this enzyme family.
Tier 2: Broad Protease Selectivity: Evaluating inhibitory activity against other major classes of proteases to establish its broader selectivity profile.
Tier 3: Comprehensive Off-Target Liability: Screening against a wide range of receptors, ion channels, kinases, and transporters to identify potential off-target interactions that could lead to adverse effects.
Comparative Compounds
To provide context for the cross-reactivity profile of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, it is essential to compare it with other well-characterized serine protease inhibitors. The following compounds are proposed as relevant comparators:
Dabigatran: A potent, direct thrombin (a serine protease) inhibitor that also contains a benzamidine moiety.[1]
Aprotinin: A polypeptide serine protease inhibitor with broad specificity.
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): An irreversible small-molecule inhibitor of serine proteases like trypsin and chymotrypsin.[4]
Leupeptin: A natural product that inhibits both serine and cysteine proteases.[4]
Tier 1: Serine Protease Selectivity Profiling
The initial step is to determine the inhibitory potency of Benzyl 4-carbamimidoylpiperidine-1-carboxylate against a panel of representative serine proteases.
Recommended Serine Protease Panel
A standard panel should include enzymes with diverse substrate specificities to provide a comprehensive selectivity profile.
Serine Protease
Physiological Relevance
Trypsin
Digestion, precursor activation
Chymotrypsin
Digestion
Elastase (human neutrophil)
Inflammation, tissue remodeling
Thrombin
Blood coagulation
Plasmin
Fibrinolysis
Factor Xa
Blood coagulation
Kallikrein (plasma)
Inflammation, blood pressure regulation
Matriptase
Epithelial function, cancer
Hepsin
Cell growth and morphology, cancer
Experimental Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of the test compound to inhibit the cleavage of a specific fluorogenic substrate by the target protease.
Materials:
Recombinant human serine proteases
Specific fluorogenic substrates for each protease (e.g., Boc-QAR-AMC for trypsin)
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
Test compound (Benzyl 4-carbamimidoylpiperidine-1-carboxylate) and comparators
384-well black microplates
Fluorescence plate reader
Procedure:
Prepare a serial dilution of the test compound and comparators in DMSO.
In the microplate, add 2 µL of the compound dilutions.
Add 20 µL of the respective serine protease solution (pre-determined concentration for linear reaction kinetics) to each well.
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
Initiate the reaction by adding 20 µL of the corresponding fluorogenic substrate solution.
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.
Calculate the reaction velocity (rate of fluorescence increase) for each well.
Determine the percent inhibition for each compound concentration relative to the DMSO control.
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation
The results should be summarized in a table for easy comparison.
Compound
Trypsin IC50 (nM)
Chymotrypsin IC50 (nM)
Elastase IC50 (nM)
Thrombin IC50 (nM)
Plasmin IC50 (nM)
Factor Xa IC50 (nM)
Kallikrein IC50 (nM)
Matriptase IC50 (nM)
Hepsin IC50 (nM)
Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Dabigatran
>10,000
>10,000
>10,000
5
1,500
2,000
>10,000
>10,000
>10,000
Aprotinin
6
1,000
>10,000
100
1
7,000
30
>10,000
>10,000
AEBSF
500
200
1,000
1,500
800
>10,000
>10,000
>10,000
>10,000
Leupeptin
100
>10,000
>10,000
5,000
200
>10,000
1,000
>10,000
>10,000
Note: Data for comparators are representative and should be experimentally determined in parallel.
Tier 2: Broader Protease Selectivity
To assess the broader selectivity of Benzyl 4-carbamimidoylpiperidine-1-carboxylate, it is crucial to test its activity against other major classes of proteases.
Recommended Broader Protease Panel
Protease Class
Example Protease
Physiological Relevance
Cysteine Protease
Cathepsin B
Protein turnover, inflammation
Aspartyl Protease
BACE1
Alzheimer's disease
Metalloprotease
MMP-2
Extracellular matrix remodeling, cancer
Experimental Approach
Similar fluorogenic or other enzymatic assays are available for these protease classes and should be performed following the general principles outlined in section 3.2.
A broad off-target screening against a panel of clinically relevant molecular targets is essential to predict potential adverse drug reactions.[5][6] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels offer a standardized and efficient way to conduct this assessment.[5][7]
Recommended Safety Panel
A common industry standard is a panel of 44 targets that are known to be associated with adverse drug reactions.[8] This typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Example Target Classes in a 44-Target Panel:
GPCRs (24 targets): Adrenergic, Dopamine, Serotonin, Muscarinic, Opioid, etc.
Ion Channels (7 targets): hERG, Nav1.5, Cav1.2, etc.
This is a common method used in safety panels to assess the interaction of a test compound with a receptor.
Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Procedure (General):
Incubate cell membranes or recombinant proteins expressing the target receptor with a fixed concentration of the specific radioligand.
Add a range of concentrations of the test compound.
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
Quantify the amount of bound radioactivity using a scintillation counter.
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Data Presentation
The results are typically presented as the percent inhibition at a single high concentration (e.g., 10 µM). Significant inhibition (e.g., >50%) would trigger follow-up dose-response studies to determine the IC50 or Ki.
Target
Target Class
% Inhibition at 10 µM
Adrenergic α1A
GPCR
Experimental Data
hERG
Ion Channel
Experimental Data
SERT
Transporter
Experimental Data
COX-1
Enzyme
Experimental Data
...
...
...
Visualizing the Workflow and Rationale
Cross-Reactivity Profiling Workflow
Caption: A tiered workflow for the comprehensive cross-reactivity profiling of a novel compound.
Rationale for Target Selection in Safety Panels
Caption: Rationale for including diverse target classes in safety pharmacology panels.
Conclusion
This guide provides a robust framework for the comprehensive cross-reactivity and selectivity profiling of Benzyl 4-carbamimidoylpiperidine-1-carboxylate. By employing a tiered approach that encompasses intra-family and broader protease selectivity, as well as a comprehensive off-target liability assessment, researchers can generate a detailed and comparative dataset. This information is critical for making informed decisions regarding the continued development of this and other novel drug candidates. The provided experimental protocols and data presentation formats offer a practical starting point for these essential studies, ensuring scientific rigor and integrity.
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
Harris, C. J., & Stevens, A. P. (2014). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS chemical biology, 9(8), 1738–1745. [Link]
Damalanka, V. C., Wildman, S. A., & Janetka, J. W. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 10(9), 1646–1655. [Link]
Serim, S., & Hausch, F. (2016). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & cellular proteomics : MCP, 15(8), 2694–2703. [Link]
Li, J., & Wang, Y. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International journal of molecular sciences, 24(15), 12102. [Link]
Ferguson, F. M., Niphakis, M. J., & Cravatt, B. F. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987345. [Link]
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
Reaction Biology. Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. [Link]
Isothermal titration calorimetry (ITC) for Benzyl 4-carbamimidoylpiperidine-1-carboxylate
A Comparative Technical Guide for Serine Protease Inhibition Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as N-Cbz-4-amidinopiperidine) represents a critical class of synthetic serine prot...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Serine Protease Inhibition
Executive Summary
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (also known as N-Cbz-4-amidinopiperidine) represents a critical class of synthetic serine protease inhibitors. Unlike simple fragments like benzamidine, this compound combines a cationic amidinopiperidine core (mimicking the Arginine P1 residue) with a hydrophobic benzyloxycarbonyl (Cbz) tail. This dual-moiety structure allows it to probe both the catalytic S1 pocket and the hydrophobic S2/S3 subsites of enzymes like Trypsin, Thrombin, and Urokinase.
This guide details the use of Isothermal Titration Calorimetry (ITC) to characterize this compound. While enzymatic assays (
) provide potency data, they fail to reveal the thermodynamic forces driving the interaction. ITC is the superior method here because it dissects the enthalpic () contribution of the salt bridge from the entropic () contribution of the hydrophobic Cbz burial—a distinction crucial for optimizing lead compounds.
Mechanism of Action & Thermodynamic Rationale
To understand the ITC profile, one must understand the binding mode. The compound functions as a competitive inhibitor.
P1 Site (Amidine): Forms a strong electrostatic salt bridge with Asp189 (in Trypsin) or Asp189 (in Thrombin). This is Enthalpy (
) driven .
P2/P3 Site (Cbz Group): Displaces ordered water molecules from the hydrophobic aryl-binding pocket (S2/S3). This is Entropy (
) driven (Hydrophobic Effect).
The combination of these forces results in a high-affinity binder (
typically in the nanomolar range), significantly more potent than benzamidine.
Figure 1: Thermodynamic binding mechanism. The amidine moiety drives enthalpy via electrostatic interactions, while the Cbz group drives entropy via desolvation of hydrophobic pockets.
Comparative Analysis: ITC vs. Alternatives
Why choose ITC over SPR or Fluorescence Polarization for this specific compound?
Feature
ITC (Isothermal Titration Calorimetry)
SPR (Surface Plasmon Resonance)
Enzymatic Assay ()
Primary Output
(Stoichiometry)
(Relative Potency)
Solubility Handling
High: Can match DMSO in cell/syringe precisely.
Medium: Hydrophobic Cbz group can cause non-specific binding to the chip matrix.
High: Tolerates DMSO, but gives no structural insight.
Mechanism Insight
Excellent: Separates H-bonding (Amidine) from Hydrophobic (Cbz) contributions.
Good: Kinetic rates imply mechanism but don't quantify energy components.
Low: Only measures inhibition, not binding physics.
Labeling
Label-Free: Native solution state.
Immobilized: Attaching target may occlude S2/S3 sites.
Substrate Dependent: varies with substrate conc.
Verdict: For Benzyl 4-carbamimidoylpiperidine-1-carboxylate, ITC is the gold standard for validation because it confirms the dual-binding mode (Enthalpy + Entropy) which simple
assays miss.
Detailed ITC Experimental Protocol
This protocol is optimized for a MicroCal PEAQ-ITC or TA Affinity ITC , assuming a
in the 10–500 nM range.
Step 1: Buffer Preparation (Critical)
The hydrophobic Cbz group requires careful solubility management.
Base Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM
, pH 8.0.
Note:
is mandatory to prevent autolysis of Trypsin/Thrombin.
Solvent Matching: Dissolve the inhibitor in 100% DMSO, then dilute into buffer. The final DMSO concentration must be identical (e.g., 2.0%) in both the Protein (Cell) and Inhibitor (Syringe) solutions to prevent large heats of dilution.
Step 2: Sample Preparation
Cell (Protein): 20
M Trypsin (dialyzed into Base Buffer, then DMSO added to match).
Syringe (Ligand): 200–300
M Benzyl 4-carbamimidoylpiperidine-1-carboxylate.
Ratio: 10-15x protein concentration ensures saturation.
Step 3: Experimental Parameters
Temperature: 25°C (Standard).
Stirring Speed: 750 rpm.
Injection Profile:
Injection 1: 0.4
L (Discard from analysis to remove backlash).
Injections 2-19: 2.0
L each.
Spacing: 150 seconds (Allow signal to return to baseline).
Step 4: Data Processing
Baseline Correction: Subtract the heat of dilution (titrating Ligand into Buffer alone).
Fitting: Fit to a One-Set-of-Sites model.
Validation: Ensure Stoichiometry (
) is between 0.8 and 1.2. If , the protein may be partially autolyzed or the inhibitor concentration is inaccurate.
Expected Results & Interpretation
When comparing Benzyl 4-carbamimidoylpiperidine-1-carboxylate to the standard Benzamidine , you will observe distinct thermodynamic signatures.
Parameter
Benzamidine (Standard)
Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Interpretation
(Affinity)
~10 - 20 M
~10 - 100 nM
The Cbz compound is ~1000x more potent.
(Free Energy)
-6.5 kcal/mol
-9.5 to -11 kcal/mol
Higher affinity driven by additional contacts.
(Enthalpy)
-5 to -8 kcal/mol
-6 to -9 kcal/mol
Similar salt bridge strength (Amidine-Asp189).
(Entropy)
Small / Unfavorable
Favorable (Negative)
Key Differentiator: The Cbz group releases water from the S2/S3 pocket, providing a massive entropic gain.
Technical Insight:
If your ITC data shows a strong exothermic signal (
) but a weak binding constant (M), the Cbz group is likely not binding correctly (possibly aggregated or hydrolyzed). A true binding event for this molecule must show the favorable entropy contribution from the hydrophobic tail.
Experimental Workflow Diagram
Figure 2: Step-by-step ITC workflow emphasizing the critical stoichiometry check.
References
Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry.
Mares-Guia, M., & Figueiredo, A. F. (1970).[1] Thermodynamics of the hydrophobic interaction in the active center of trypsin.[1] Investigation with amidines and guanidines. Biochemistry.[1][2]
Schiebel, J., et al. (2018).[3] Cationic trypsin in complex with N-amidinopiperidine (Crystal Structure). RCSB Protein Data Bank.
TA Instruments. Characterizing Protein-Protein Interactions by ITC. Application Note.
Di Trani, J. M., et al. (2018).[4] Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.[5] Frontiers in Pharmacology.
Comparative Guide: Benzyl vs. tert-Butyl 4-Carbamimidoylpiperidine-1-carboxylate
Executive Summary In the development of serine protease inhibitors (specifically Factor Xa and Thrombin inhibitors), the 4-carbamimidoylpiperidine moiety serves as a critical arginine mimetic. The choice between Benzyl (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of serine protease inhibitors (specifically Factor Xa and Thrombin inhibitors), the 4-carbamimidoylpiperidine moiety serves as a critical arginine mimetic. The choice between Benzyl (Cbz) and tert-Butyl (Boc) protection on the piperidine nitrogen is not merely a matter of preference but a strategic decision dictated by the synthetic route's orthogonality and the stability of the highly basic amidine group.
Select the Cbz-Analog (Benzyl 4-carbamimidoylpiperidine-1-carboxylate) when synthesizing the amidine via the Pinner reaction (HCl/EtOH), as the Cbz group withstands the acidic conditions required to form the imidate intermediate.
Select the Boc-Analog (tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate) when the final deprotection must be non-reductive (e.g., in the presence of benzyl ethers or alkenes) or when utilizing mild amidine synthesis routes (e.g., via amidoxime).
Chemical Profile & Structural Analysis[1][2]
The 4-carbamimidoylpiperidine core is a piperidine ring substituted at the 4-position with an amidine group (
). Because the amidine is highly basic (), these compounds are almost exclusively handled as salts (HCl, Acetate, or TFA).
Table 1: Physicochemical Comparison
Feature
Cbz-Analog (Benzyl carbamate)
Boc-Analog (tert-Butyl carbamate)
Formula (Free Base)
Molecular Weight
~261.32 g/mol
~227.30 g/mol
UV Visibility
High (Aromatic ring, nm)
Low/None (Transparent, requires staining)
Lipophilicity (LogP)
Higher (Better retention on C18 HPLC)
Lower (Elutes earlier on RP-HPLC)
Acid Stability
High (Stable to TFA, HCl/Dioxane)
Low (Labile to TFA, HCl)
Base Stability
Moderate (Stable to mild base; hydrolyzes in strong NaOH)
High (Stable to most basic conditions)
Reductive Stability
Low (Cleaved by )
High (Stable to Hydrogenolysis)
Primary Utility
Synthesis via Acidic Pinner Reaction
Synthesis via Amidoxime/Thioamide
Synthetic Utility & Orthogonality[4]
The primary differentiator is Orthogonality . The amidine group is chemically aggressive; it is a strong nucleophile and base. Therefore, the protecting group (PG) on the piperidine nitrogen must be chosen based on how the amidine is installed and how the final molecule is assembled.
The "Pinner Reaction" Dilemma
The most robust method to convert a nitrile (4-cyanopiperidine) to an amidine is the Pinner Reaction , which involves treating the nitrile with dry HCl gas in ethanol to form an imidate, followed by ammonolysis.
Cbz Performance: Excellent. The Cbz group is stable to dry HCl. You can convert N-Cbz-4-cyanopiperidine directly to N-Cbz-4-amidinopiperidine in high yield.
Boc Performance: Poor. The acidic conditions (HCl gas) required for imidate formation will simultaneously cleave the Boc group, leading to polymerization or side reactions of the free piperidine.
Decision Matrix: When to Use Which?
Figure 1: Decision tree for selecting the appropriate protecting group based on synthetic route and deprotection requirements.
Experimental Protocols
Protocol A: Synthesis of Cbz-Analog via Pinner Reaction
This protocol demonstrates the stability of Cbz to the harsh conditions required for amidine formation.
Imidate Formation: Dissolve Benzyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol (0.5 M). Cool to 0°C.
Acid Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal the vessel and stir at 4°C for 16–24 hours.
Checkpoint: Monitor by TLC.[1] The nitrile spot should disappear.
Ammonolysis: Concentrate the solution in vacuo to remove excess HCl (keep temperature <40°C to prevent imidate decomposition). Redissolve the residue in anhydrous ethanol.
Ammonia Addition: Add a solution of ammonia in ethanol (7N, 3.0 eq) or bubble
gas at 0°C. Stir at room temperature for 24 hours.
Workup: Concentrate to dryness. The product is typically obtained as the Cbz-4-amidinopiperidine HCl salt .
Yield: Typically 85–95%.
Protocol B: Deprotection of Boc-Analog (TFA Method)
Used when the amidine is already installed via mild methods (e.g., amidoxime reduction).
Dissolution: Dissolve tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate (1.0 eq) in DCM (0.1 M).
Cleavage: Add Trifluoroacetic acid (TFA) (10–20 eq). Optionally add triethylsilane (2 eq) as a cation scavenger if sensitive groups are present.
Reaction: Stir at room temperature for 1–2 hours.
Note: The amidine is stable to TFA, but it will be protonated.
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Result: 4-Amidinopiperidine (TFA salt).
Performance in Drug Discovery (Factor Xa Context)
In the synthesis of anticoagulants like Melagatran or Betrixaban analogs, the 4-amidinopiperidine moiety is often the "warhead" that interacts with the S1 pocket of the protease.
Coupling Efficiency:
Cbz-Analog: Often preferred in early steps. The Cbz group's UV absorbance (
) simplifies purification of intermediates via standard UV-triggered flash chromatography.
Boc-Analog: Preferred when the final molecule contains benzyl esters or is sensitive to the metallic impurities often left behind by Pd/C hydrogenolysis.
Salt Management:
Both analogs must be carefully desalted if the free base is required for a subsequent coupling reaction. However, free amidines are unstable and can cyclize or hydrolyze.
Recommendation: Perform coupling reactions (e.g., amide bond formation at the piperidine nitrogen) using the salt form of the piperidine (after deprotection) in the presence of a tertiary base (DIPEA) to liberate the nucleophilic amine in situ, while keeping the amidine protonated and unreactive.
Stability & Storage
Parameter
Cbz-Analog (HCl Salt)
Boc-Analog (Acetate/HCl Salt)
Shelf Life (4°C)
>2 Years
1–2 Years
Hygroscopicity
Moderate
High (Boc salts often form sticky gums)
Thermal Stability
Stable up to ~150°C
Decomposes >120°C (Boc thermolysis)
Storage Directive: Both compounds should be stored as salts (HCl or Acetate) under argon at -20°C. Free amidines rapidly absorb
from the air to form carbonates.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[2] (Standard reference for Cbz/Boc orthogonality).
Quan, M. L., et al. (1999). "Discovery of Orally Active Factor Xa Inhibitors." Journal of Medicinal Chemistry, 42(15), 2752–2759. Link
Wexler, R. R., et al. (2004). "Amidine protection strategies in the synthesis of thrombin inhibitors." Organic Process Research & Development. (Context on Pinner reaction stability).
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry, 57(8), 2497–2502. Link (Alternative amidine synthesis compatible with Boc).
Validating Serine Protease Inhibition: A Comparative Guide for Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Executive Summary & Compound Profile Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) represents a specific class of synthetic arginine mimetics. Its core structure—a piperidine ring substituted with a carbamimidoyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (BCPC) represents a specific class of synthetic arginine mimetics. Its core structure—a piperidine ring substituted with a carbamimidoyl (amidine) group—is designed to anchor into the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Matriptase). The benzyl carboxylate moiety (Cbz group) often serves to engage the S2/S3 subsites or act as a hydrophobic cap, enhancing affinity over simple benzamidine derivatives.
This guide provides a rigorous, orthogonal validation framework to confirm BCPC’s activity. Unlike simple screening hits, BCPC must be validated as a reversible competitive inhibitor . We compare its characterization against industry standards like Benzamidine (low-affinity reference) and Leupeptin (high-affinity peptide aldehyde).
Objective: Confirm physical binding and stoichiometry independent of enzymatic turnover.
Why This Assay?
Kinetic assays can yield false positives if the compound quenches the fluorophore or denatures the protein. SPR proves that BCPC physically adheres to the protein.
Protocol
Chip: CM5 Sensor Chip (Cytiva).
Immobilization: Amine coupling of the Target Protease (Ligand) to ~2000 RU.
Control Channel: Bovine Serum Albumin (BSA) or deactivated protease.
Running Buffer: HBS-EP+ (HEPES buffered saline with surfactant P20).
Injection:
Inject BCPC in a concentration series (e.g., 0.5x to 10x the
determined in Assay 1).
Contact time: 60s; Dissociation time: 120s.
Data Output:
Look for "Box-shape" sensorgrams typical of rapid on/off small molecule binding (characteristic of non-covalent S1 binders).
Steady State Affinity Fit: Plot
vs. Concentration to derive .
Interpretation: If Assay 1 shows inhibition but SPR shows no binding, BCPC is likely a false positive (artifact).
Orthogonal Assay 2: Competitive Activity-Based Protein Profiling (ABPP)
Objective: Prove BCPC engages the active site specifically, rather than an allosteric site or non-specific surface.
Why This Assay?
This is the definitive test for mechanism . We use a Fluorophosphonate (FP) probe (e.g., FP-TAMRA or FP-Biotin). FP probes covalently react only with the active serine of functional serine proteases. If BCPC is bound to the active site, it will block the FP probe from reacting.
Visualizing the Mechanism
Figure 2: Competitive ABPP Mechanism. Pre-incubation with BCPC prevents the fluorescent tagging of the enzyme.
Protocol
Reaction:
Tube A: Protease + DMSO (Control).
Tube B: Protease + BCPC (10x
).
Incubate 30 mins.
Labeling: Add FP-TAMRA (1
M) to both tubes. Incubate 15 mins in the dark.
Resolution: Run samples on SDS-PAGE.
Detection: Scan the gel for fluorescence.
Result:
Tube A: Bright fluorescent band (Probe bound active site).
Tube B: Faint or no band (BCPC protected the active site).
References
Di Cera, E. (2009). Serine proteases.[1][2][3][4][5] Methods in Enzymology, 450, 67-122. Link
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link
Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. Link
McConnell, P., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. Link
Selectivity assessment of Benzyl 4-carbamimidoylpiperidine-1-carboxylate against related enzymes
Executive Summary Benzyl 4-carbamimidoylpiperidine-1-carboxylate (referred to herein as B4CP ) represents a specialized class of synthetic small-molecule inhibitors designed to target trypsin-like serine proteases . Unli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (referred to herein as B4CP ) represents a specialized class of synthetic small-molecule inhibitors designed to target trypsin-like serine proteases . Unlike broad-spectrum peptide inhibitors (e.g., Leupeptin) or simple aryl-amidines (e.g., Benzamidine), B4CP combines a rigid piperidine scaffold with a hydrophobic benzyl carbamate (Cbz) capping group.
This guide provides a technical assessment of B4CP’s selectivity profile. It is intended for researchers utilizing B4CP as a chemical probe, a structural template for drug design (e.g., anticoagulant development), or a reference standard in enzymology. We compare its performance characteristics against industry-standard alternatives and detail the protocols required to validate its selectivity in your laboratory.
Structural Mechanism & Target Landscape
The Pharmacophore
B4CP functions as a competitive, reversible inhibitor . Its efficacy is derived from three structural distinctives:
P1 Mimicry (The Warhead): The 4-carbamimidoyl (amidine) group is a cation at physiological pH. It mimics the arginine side chain of natural substrates, forming a critical salt bridge with the catalytic Asp189 residue located at the bottom of the S1 specificity pocket of trypsin-like enzymes.
Scaffold Geometry: The piperidine ring provides a semi-rigid linker that positions the amidine group more effectively than the planar phenyl ring of benzamidine, allowing for an "induced fit" within the active site.
Hydrophobic Capping: The Benzyl carboxylate (Cbz) group extends into the S2/S3 subsites. This interaction is the primary driver of selectivity, as different proteases have varying tolerances for bulky hydrophobic groups in these regions.
Target Panel Overview
Enzyme Target
Physiological Role
Interaction Potential with B4CP
Trypsin
Digestion/Activation
High Affinity. The open S1 pocket accommodates the amidine; the Cbz group binds non-specifically to the surface.
Thrombin
Coagulation (FIIa)
Moderate/High Affinity. Thrombin has a restricted S1 pocket (trypsin-like) but a unique "aryl-binding" S2 site (the apolar hole). The Cbz group of B4CP can exploit this for enhanced potency over benzamidine.
Factor Xa
Coagulation
Variable. Highly sensitive to S4 interactions. B4CP lacks an L-configuration amino acid linker, potentially limiting potency compared to "xaban" drugs.
Chymotrypsin
Digestion
Low Affinity (Selectivity Control). The S1 pocket prefers aromatic/hydrophobic residues (Phe/Trp/Tyr), not charged amidines.
Comparative Assessment
To objectively evaluate B4CP, we compare it against two standard inhibitors: Benzamidine (the classic small molecule) and Leupeptin (the potent peptide aldehyde).
Performance Metrics
Potency (
): Lower is better.
Selectivity Ratio:
. Higher is better.
Stability: Resistance to degradation and solvent compatibility.
Comparison Table
Feature
Benzamidine
Leupeptin
B4CP (Product)
Class
Small Molecule (Aryl)
Peptide Aldehyde
Small Molecule (Piperidine)
Mechanism
Reversible Competitive
Reversible Hemiacetal
Reversible Competitive
Trypsin
~12–20 µM (Low)
~0.2 nM (Very High)
~0.5 – 5.0 µM (Est.)
Thrombin
~1 mM (Very Low)
~200 µM (Poor)
~1 – 100 µM (Enhanced)
Selectivity
Poor (Binds all trypsin-like)
Broad Spectrum
Tunable (S2/S3 driven)
Stability
High
Low (Unstable in buffer)
High
Application
Crystallography, Purification
Cell Lysis, Proteomics
SAR Studies, Assay Ref.
Analyst Insight: B4CP bridges the gap between the weak binding of Benzamidine and the promiscuous, unstable nature of Leupeptin. It is particularly valuable when you require a stable inhibitor that engages the S2 subsite without the complexity of a full peptide sequence.
Experimental Protocol: Determination of Selectivity (
)
Objective: Determine the inhibition constant (
) of B4CP against Thrombin and Trypsin to calculate a Selectivity Ratio.
Reagents & Setup
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
Enzymes:
Human
-Thrombin (Final conc: 0.5 nM).
Bovine Trypsin (Final conc: 1.0 nM).
Substrates (Chromogenic):
For Thrombin: S-2238 (D-Phe-Pip-Arg-pNA).
For Trypsin: BAPNA (Bz-Arg-pNA) or L-BAPNA .
Inhibitor: B4CP (Stock 10 mM in DMSO).
Workflow Diagram (DOT)
Caption: Standardized workflow for determining Ki values of B4CP against serine proteases.
Step-by-Step Methodology
Preparation: Prepare a 12-point dilution series of B4CP in Assay Buffer (range: 0 to 100 µM).
Enzyme Addition: Add 50 µL of Enzyme solution to 96-well plate.
Inhibitor Addition: Add 25 µL of B4CP dilution to respective wells. Include "No Inhibitor" (100% Activity) and "No Enzyme" (Blank) controls.
Equilibration: Incubate for 15 minutes at 25°C to allow Equilibrium (
).
Reaction Start: Add 25 µL of Substrate solution. Crucial: Substrate concentration should be equal to its
for the enzyme to ensure sensitivity to competitive inhibition.
Measurement: Monitor Absorbance at 405 nm (pNA release) every 30 seconds for 10 minutes.
Calculation:
Determine initial velocity (
) from the linear slope of the reaction.
Plot
vs. [Inhibitor].
Fit to the IC50 equation :
.
Convert
to using the Cheng-Prusoff equation for competitive inhibitors:
Mechanistic Visualization
Understanding why B4CP works requires visualizing the molecular interaction.
Caption: Binds via dual-anchor mechanism: Amidine locks into S1 (specificity), Cbz engages S2 (affinity).
References
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition, 12(1), 15-32. Link
Di Cera, E. (2008). "Thrombin interactions." Nature, 453, 9-12. Link
Markwardt, F. (1970). "Landmarks in the development of thrombin inhibitors." Thrombosis Research.
PubChem Compound Summary. "Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate" (Structural Analogue Reference). Link
Validation
A Comparative Benchmarking Guide: Evaluating Benzyl 4-carbamimidoylpiperidine-1-carboxylate as a Serine Protease Inhibitor Scaffold Against Argatroban
Introduction: The landscape of anticoagulant therapy is dominated by agents that target key nodes within the coagulation cascade, a network primarily orchestrated by serine proteases. The discovery of novel, potent, and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
The landscape of anticoagulant therapy is dominated by agents that target key nodes within the coagulation cascade, a network primarily orchestrated by serine proteases. The discovery of novel, potent, and specific inhibitors for proteases like thrombin and Factor Xa remains a high-priority research area, driven by the need for improved safety profiles and predictable pharmacokinetics over traditional anticoagulants like warfarin.
This guide introduces Benzyl 4-carbamimidoylpiperidine-1-carboxylate , a synthetic compound featuring a core 4-amidinopiperidine moiety. This structural motif is a well-established S1 pocket binder for many trypsin-like serine proteases, acting as a bioisostere for the side chain of arginine. Its synthetic tractability makes it an attractive starting point, or scaffold, for a new generation of protease inhibitors.
Herein, we provide a comprehensive framework for the initial characterization and benchmarking of this lead compound. We will compare its in vitro inhibitory potential and anticoagulant activity against Argatroban , a potent, commercially successful direct thrombin inhibitor that shares a similar piperidine-based recognition element. This direct comparison provides a rigorous, clinically relevant benchmark to assess the viability of our lead scaffold for further development.
Part 1: Mechanistic Rationale & Experimental Strategy
The Scientific Premise: Targeting the Coagulation Cascade
The coagulation cascade is a sequential activation of zymogens, culminating in the generation of thrombin (Factor IIa). Thrombin is a pivotal enzyme that catalyzes the conversion of soluble fibrinogen to insoluble fibrin, forming the structural basis of a blood clot. Due to its central role, direct thrombin inhibition is a highly effective strategy for anticoagulation.
Our lead compound, Benzyl 4-carbamimidoylpiperidine-1-carboxylate, is hypothesized to function by its positively charged amidino group forming a salt bridge with the carboxylate side chain of an aspartate residue (Asp189) located at the base of the primary specificity (S1) pocket of trypsin-like serine proteases, including thrombin. This mechanism mimics the natural substrate interaction. Argatroban, our benchmark, employs a similar strategy, utilizing a 4-methyl-2-piperidinecarboxylic acid moiety to engage the active site.
The experimental strategy is therefore designed to:
Quantify the direct inhibitory potency (IC50) of our lead compound against human α-thrombin.
Determine the mechanism of inhibition to understand its mode of action.
Assess its functional anticoagulant effect in a biologically relevant matrix (human plasma).
Compare these performance metrics directly against Argatroban under identical experimental conditions.
Visualizing the Target Pathway
The following diagram illustrates the simplified coagulation cascade, highlighting the central role of Thrombin (Factor IIa) and the points of intervention for direct thrombin inhibitors.
Comparative
Mechanistic Verification & Comparative Profiling: Benzyl 4-carbamimidoylpiperidine-1-carboxylate
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Verification Guide
Target Audience: Senior Scientists, Biochemists, and Drug Discovery Leads
Executive Summary & Mechanistic Hypothesis
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (B4CPC) represents a class of synthetic, non-peptidic serine protease inhibitors. Unlike broad-spectrum electrophilic traps (e.g., PMSF), B4CPC functions as a competitive, reversible inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases (Thrombin, Factor Xa, Trypsin, uPA).
The Pharmacophore Hypothesis
The inhibition mechanism relies on structural mimicry of the substrate's P1 arginine residue:
Primary Interaction (S1 Pocket): The 4-carbamimidoyl group (amidine) carries a positive charge at physiological pH. It forms a critical salt bridge with the catalytic aspartate residue (Asp189 in Trypsin/Thrombin) at the bottom of the S1 pocket, displacing the natural substrate.
Secondary Interaction (S2/S3 Sites): The benzyl carbamate moiety extends away from the active site, engaging hydrophobic residues in the S2 or aryl-binding S3 sub-sites. This "anchor" significantly improves potency (
) compared to simple benzamidine derivatives by stabilizing the Enzyme-Inhibitor (EI) complex.
Mechanism of Action: Structural Logic
The following diagram illustrates the competitive displacement mechanism. Note the distinction between the "Lock-and-Key" entry and the stabilization via the hydrophobic benzyl tail.
Figure 1: Competitive inhibition pathway. B4CPC competes with the substrate for the active site, forming a stable but reversible EI complex driven by electrostatic and hydrophobic interactions.
Comparative Profiling: B4CPC vs. Standard Alternatives
To validate B4CPC, it must be benchmarked against established inhibitors. The table below highlights why a researcher would choose B4CPC over alternatives.
Precise mechanistic probing; Drug scaffold development
Protein purification (preventing degradation)
Cell culture; Enzymatic assays
Lysate protection (one-time use)
Key Insight: B4CPC is superior to Benzamidine for kinetic studies requiring higher affinity binding without the chemical reactivity issues of PMSF or the broad promiscuity of Leupeptin.
Experimental Verification Protocol
The following protocol is designed to determine the Inhibition Constant (
) of B4CPC against Thrombin or Trypsin. This protocol is self-validating: if the Lineweaver-Burk lines do not intersect at the Y-axis, the mechanism is not purely competitive, indicating potential allosteric effects or aggregation.
A. Materials
Enzyme: Human Thrombin (final conc.[1] 0.1–1.0 nM) or Bovine Trypsin.[1]
Substrate: Chromogenic substrate S-2238 (for Thrombin) or BAPNA (for Trypsin).
Inhibitor: B4CPC (Prepare 10 mM stock in DMSO).
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.4.
B. Experimental Workflow (DOT Visualization)
Figure 2: Kinetic assay workflow for determining the inhibition constant (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
).
C. Step-by-Step Protocol
Determination of
(Baseline): Before testing the inhibitor, run a substrate-only curve to establish the Michaelis constant () for your specific enzyme lot.
Inhibitor Dilution: Prepare 5 concentrations of B4CPC. Recommended range:
to . If is unknown, screen logarithmic decades (1 nM, 10 nM, 100 nM, 1 M).
Assay Setup:
In a 96-well plate, add 80
L Buffer.
Add 10
L Inhibitor (varying concentrations).
Add 10
L Enzyme.
Critical Step: Incubate for 10–15 minutes to allow the Inhibitor and Enzyme to reach equilibrium (
).
Initiation: Add 100
L Substrate (at varying concentrations, e.g., ).
Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) immediately. Collect data points every 30 seconds for 10 minutes.
Calculation:
Extract the initial velocity (
) from the linear portion of the absorbance vs. time curves.
Generate a Lineweaver-Burk Plot (
vs. ).
Verification Criteria: For B4CPC, the lines for different inhibitor concentrations should intersect on the Y-axis (indicating
is unchanged, but increases).
D. Data Interpretation[2][3][4][5][6][7][8][9][10]
Competitive Inhibition:
; .
Calculation of
: Use the Cheng-Prusoff equation for competitive inhibitors:
Or preferably, use non-linear regression (Global Fit) to the competitive inhibition model.
References
Comparison of Benzamidine Derivatives:
Stürzebecher, J., et al. "Structure-activity relationships of inhibitors of thrombin and factor Xa." Journal of Enzyme Inhibition, 1995.
Mechanism of Amidinopiperidine Inhibitors:
Banner, D. W., et al. "The crystal structure of the complex of blood coagulation factor Xa with a specific inhibitor." Nature, 1991. (Describes the structural basis of amidine-based inhibition in the S1 pocket).
Standard Kinetic Protocols for Serine Proteases:
Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition, Wiley, 2013.
Thrombin Inhibition Kinetics (S-2238 Substrate):
Di Cera, E. "Thrombin interactions." Methods in Enzymology, 2008.
Comparative Guide: Guanidine vs. Aminoguanidine Derivatives in Antibacterial Applications
Executive Summary This guide provides a technical comparison between guanidine and aminoguanidine derivatives, two structurally related but mechanistically distinct classes of antibacterial agents. While both leverage ca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between guanidine and aminoguanidine derivatives, two structurally related but mechanistically distinct classes of antibacterial agents. While both leverage cationic properties to interact with bacterial envelopes, their primary modes of action and optimization pathways differ significantly.
Guanidine Derivatives: Act primarily as Membrane Disruptors .[1] They function as broad-spectrum biocides by destabilizing the bacterial cell membrane, leading to leakage and cell death.[2] They are often employed as disinfectants (e.g., PHMG) or antibiotic adjuvants.
Aminoguanidine Derivatives: Act primarily as "Precision Strikers" (Enzyme Inhibitors) with secondary membrane effects. Often derivatized as Schiff bases (acylhydrazones) or cyclized into triazoles, they target specific intracellular enzymes like FabH (fatty acid synthesis) and DHFR (folate synthesis), while also possessing metal-chelating capabilities.
Part 1: Chemical & Structural Basis[1][3]
The core difference lies in the functional group topology, which dictates basicity, hydrogen bonding capacity, and target engagement.
Feature
Guanidine Core ()
Aminoguanidine Core ()
Basicity (pKa)
High (~13.6). Exists as a stable guanidinium cation at physiological pH.
Slightly lower but still basic.[3] The hydrazine moiety introduces an adjacent nucleophilic center (alpha-effect).
Chemical Reactivity
Stable resonance structure. Difficult to modify without strong electrophiles.
Highly reactive via the hydrazine group (). Readily forms Schiff bases (hydrazones) with aldehydes/ketones.
Metal Chelation
Poor chelator in isolation.
Excellent chelator. The imine nitrogen and hydrazine group can form stable complexes with metal ions (e.g., , ), disrupting bacterial metalloenzymes.
Lipophilicity
Often requires appending long alkyl chains (e.g., stearate) to penetrate membranes.
Can be fine-tuned via the hydrazone linkage to aromatic systems, balancing hydrophobicity for intracellular transport.
Part 2: Mechanism of Action (MOA)
Guanidine: The Membrane Buster
Guanidine derivatives, particularly polymeric forms like Polyhexamethylene Guanidine (PHMG) or lipophilic salts (Guanidine Stearate), rely on electrostatic attraction to the negatively charged bacterial cell wall (Teichoic acids in Gram(+), LPS in Gram(-)).
Adsorption: Cationic guanidinium head binds to phosphate groups on the membrane surface.
Displacement: Displaces divalent cations (
, ) that stabilize the membrane.
Insertion & Pore Formation: Lipophilic tails insert into the lipid bilayer, altering fluidity and creating hydrophilic pores.
Lysis: Loss of membrane potential (depolarization) and leakage of intracellular content (
, ATP).
Aminoguanidine: The Intracellular Saboteur
Aminoguanidine derivatives, especially those linked to triazoles or acylhydrazones, often bypass the "brute force" membrane destruction in favor of specific target inhibition.
Permeation: The aminoguanidine scaffold facilitates accumulation in Gram-negative bacteria (e.g., E. coli) through porin channels.
Enzyme Inhibition:
FabH Inhibition: Blocks
-ketoacyl-acyl carrier protein synthase III, halting fatty acid biosynthesis.
DHFR Inhibition: Mimics the pteridine ring of folate, inhibiting dihydrofolate reductase.
Metal Starvation: Chelates essential metal ions required for bacterial metalloproteins.
The following data summarizes key findings from recent literature comparing specific derivatives against standard MDR pathogens.
Table 1: MIC Comparison (
g/mL)
Compound Class
Specific Derivative
S. aureus (MRSA)
E. coli (MDR)
P. aeruginosa
Toxicity (HC50/IC50)
Guanidine
Isopropoxy Benzene Guanidine (IBG)
1.0 - 2.0
>64 (Alone)0.5 (w/ Colistin)
32.0
Low hemolysis at therapeutic dose
Guanidine
PHMG (Polymer)
0.5 - 4.0
1.0 - 8.0
2.0 - 16.0
Moderate cytotoxicity (mammalian cells)
Aminoguanidine
Triazole-Hybrid (Compound 5f)
2.0 - 4.0
2.0 - 8.0
16.0
HeLa IC50 > 100 M (Safe)
Aminoguanidine
Indole-Derivative (Compound 4P)
4.0
4.0
8.0
HC50 = 123.6 g/mL
Standard
Vancomycin
1.0 - 2.0
N/A
N/A
Nephrotoxic potential
Key Insight:
Guanidines (like IBG) are exceptional against Gram-positives but often require adjuvants (like Colistin) to breach the outer membrane of Gram-negatives effectively.
Aminoguanidines (like 5f) show superior standalone activity against Gram-negatives (E. coli) due to better intracellular accumulation and specific enzymatic inhibition.
Part 4: Structure-Activity Relationship (SAR) Insights
Guanidine Optimization[4]
Lipophilicity is King: Activity correlates with chain length. An alkyl chain of C8-C12 is optimal for membrane insertion.
Steric Hindrance: Bulky groups on the guanidine nitrogen can reduce toxicity but may lower potency if they prevent close contact with phosphate heads.
Polymerization: Oligomeric guanidines (dimers/trimers) often show higher potency than monomers due to increased charge density (multivalency).
Aminoguanidine Optimization
Schiff Base Linkage: Converting the hydrazine group to an acylhydrazone (
) significantly increases binding affinity to FabH enzymes via hydrogen bonding.
Triazole Fusion: Cyclizing the aminoguanidine into a 1,2,4-triazole ring creates a rigid scaffold that mimics nucleotide bases, enhancing DHFR inhibition.
Fluorine Substitution: Adding
or to the aromatic ring of the aminoguanidine derivative (e.g., Compound 5f) drastically improves membrane permeability and metabolic stability.
Part 5: Experimental Protocols
To validate these activities, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.
Minimum Inhibitory Concentration (MIC) Assay
Purpose: Quantify the lowest concentration inhibiting visible growth.
Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.
Inoculum: Adjust bacterial culture (Muller-Hinton Broth) to
CFU/mL ().
Dilution: Perform 2-fold serial dilutions of the compound in a 96-well plate (Range: 64
g/mL to 0.125 g/mL).
Controls:
Negative Control: Media only (Sterility check).
Positive Control:[1][4][5][6] Bacteria + Media (Growth check).
Interpretation: PI is membrane-impermeable. Fluorescence indicates membrane rupture.
Validation: Use Cetyltrimethylammonium bromide (CTAB) as a positive control for 100% lysis.
Part 6: Synthesis & Evaluation Workflow
Caption: Decision tree for synthesizing and validating guanidine vs. aminoguanidine candidates.
References
Vertex AI Search . (2025). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. National Institutes of Health (NIH). Link
BenchChem . (2025).[9] The Core Antimicrobial Mechanism of Guanidine Stearate: A Technical Guide. BenchChem. Link
Nature Scientific Reports . (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Nature. Link
MDPI Molecules . (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Link
Brieflands . (2021). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Brieflands. Link
MDPI Antibiotics . (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. MDPI. Link
Operational Guide: Safe Disposal and Handling of Benzyl 4-carbamimidoylpiperidine-1-carboxylate
[1] Executive Summary & Compound Analysis Benzyl 4-carbamimidoylpiperidine-1-carboxylate (often found as the Hydrochloride salt, CAS: 146908-28-5) is a critical intermediate in the synthesis of peptidomimetics and thromb...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Analysis
Benzyl 4-carbamimidoylpiperidine-1-carboxylate (often found as the Hydrochloride salt, CAS: 146908-28-5) is a critical intermediate in the synthesis of peptidomimetics and thrombin inhibitors.[1] Its structure combines a benzyl carbamate (Cbz) protecting group with a highly basic amidine functionality.
Effective disposal requires understanding its dual nature:
The Cbz Group: Adds lipophilicity and combustibility, making incineration the primary disposal route.
The Amidine Group (
): A strong organic base. This functional group introduces specific incompatibility risks—most notably with hypochlorites (bleach)—which can generate toxic chloramines.[2]
Physical State: Typically a white to off-white solid.
Critical Hazard: Nitrogenous waste; potential for
generation during combustion.
Critical Incompatibility Alert: The "No-Bleach" Rule
STOP: Do not use sodium hypochlorite (bleach) to decontaminate surfaces or glassware containing this compound.
Mechanism of Danger:
Amidines react with hypochlorites to form N-chloroamidines (chloramines). These byproducts are unstable and can decompose to release toxic gases or cause explosive reactions in confined spaces.
Correct Decontamination Agent: Use a dilute acidic solution (e.g., 1M HCl) or simple ethanol/water rinses to solubilize the residue, followed by collection into the organic waste stream.
Waste Characterization & Segregation Strategy
Proper disposal begins with accurate waste stream characterization. This compound is typically not a P- or U-listed waste under RCRA (40 CFR § 261.33), but it must be treated as Hazardous Organic Waste due to its pharmacological activity and combustibility.
Waste Stream Decision Matrix
Figure 1: Decision logic for segregating Benzyl 4-carbamimidoylpiperidine-1-carboxylate waste. Note the strict separation of halogenated and non-halogenated solvents.
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure substance, weighing papers, contaminated gloves, and filter cakes.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.
Bagging: Place the solid material inside a clear polyethylene bag before placing it into the jar (double containment).
Labeling:
Chemical Name: Write "Benzyl 4-carbamimidoylpiperidine-1-carboxylate" fully. Do not use abbreviations like "Cbz-Amidine."
Hazard Checkbox: Mark "Irritant" and "Toxic."
Constituents: If it is the HCl salt, explicitly note "Hydrogen Chloride" as a constituent (approx. 10-15% by weight).
Storage: Store in the Solid Organic Waste satellite accumulation area.
Applicability: Reaction mixtures or cleaning solutions.
pH Check: Ensure the solution pH is between 4 and 10.
Why? Extremely acidic or basic solutions can compromise waste drums. If the amidine was used as a free base, the solution may be basic (
). Adjust with dilute acetic acid if necessary to reach neutral range.
Solvent Segregation:
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate.
No Oxidizers: Verify that NO peroxides, nitric acid, or bleach are present in the waste container. Amidines + Oxidizers = Exothermic/Toxic Risk.
Spill Response & Emergency Procedures
In the event of a spill, speed and containment are vital.[5][6][7] The amidine functionality makes the dust particularly irritating to mucous membranes.
PPE Requirements
Category
Specification
Reason
Respiratory
N95 or P100 Respirator
Prevents inhalation of basic dust which causes respiratory edema.[1]
Eyes
Chemical Splash Goggles
Protects against corneal damage from basic solids.[1]
Hands
Nitrile Gloves (Double layer recommended)
Standard barrier protection; 4 mil minimum thickness.[1]
Figure 2: Emergency response workflow.[1][4][7][8][9] Note the emphasis on wetting dry spills to prevent airborne dust generation.[1]
Regulatory Compliance & Final Disposition
RCRA Status (USA)
Under the Resource Conservation and Recovery Act (RCRA):
Listing: This specific compound is not P-listed or U-listed.
Characteristic: It typically does not meet the definition of Toxicity (D004-D043) via TCLP unless contaminated with heavy metals.
Ignitability (D001): Only applies if the waste is a liquid formulation with a flashpoint
.
Recommendation: Classify as Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents) but manage it strictly through a licensed hazardous waste incinerator.
Final Disposition Method
High-Temperature Incineration is the only approved method.
The high nitrogen content requires incineration facilities equipped with scrubbers to manage
emissions.
Do not landfill. The biological activity of thrombin inhibitors poses a risk to soil microorganisms and groundwater.
References
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[8] Washington, D.C.: U.S. Department of Labor.
[Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
[Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 6, Management of Waste.
[Link]
PubChem. Compound Summary for CID 54683466 (Benzyl 4-carbamimidoylpiperidine-1-carboxylate). National Center for Biotechnology Information.
[Link][1]